An In-depth Technical Guide to the Physical Characteristics of 4-Methyl-5-thiazoleethanol Acetate Introduction 4-Methyl-5-thiazoleethanol acetate, a heterocyclic compound, holds a significant position in the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physical Characteristics of 4-Methyl-5-thiazoleethanol Acetate
Introduction
4-Methyl-5-thiazoleethanol acetate, a heterocyclic compound, holds a significant position in the landscape of chemical science, particularly for professionals in the flavor, fragrance, and pharmaceutical sectors. Its distinct organoleptic properties, characterized by a savory, meat-like aroma, make it a valuable ingredient in food and fragrance formulations.[1][2] Beyond its sensory attributes, its chemical structure serves as a versatile scaffold for the synthesis of more complex, biologically active molecules, marking its importance as a key intermediate in pharmaceutical and agrochemical research.[3]
This guide provides a comprehensive exploration of the core physicochemical characteristics of 4-Methyl-5-thiazoleethanol acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its properties, offers detailed protocols for its analytical characterization, and provides essential safety and handling guidelines. The information herein is synthesized to provide a self-validating system of technical knowledge, grounded in authoritative references to ensure scientific integrity.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. 4-Methyl-5-thiazoleethanol acetate is systematically known by its IUPAC name, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate.[4] Its identity is unambiguously confirmed by its CAS Registry Number, 656-53-1.[5]
The molecule's structure, featuring a substituted thiazole ring linked to an ethyl acetate group, is pivotal to its chemical behavior and physical properties. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is largely responsible for its characteristic odor profile, while the ester functional group influences its polarity, solubility, and boiling point.
This technical guide provides a comprehensive overview of 2-(4-Methyl-5-thiazolyl)ethyl acetate, a versatile heterocyclic compound widely utilized in the flavor and fragrance industries and as a key intermediate in pharmaceutical synthesis. The document delves into the fundamental importance of the thiazole scaffold, detailing the specific physicochemical properties, synthesis methodologies, and diverse applications of this particular derivative. By integrating expert insights on experimental causality, detailed protocols, and robust analytical techniques, this guide serves as an essential resource for researchers, chemists, and drug development professionals. Emphasis is placed on the practical synthesis from its precursor, 4-methyl-5-thiazoleethanol, its role as a valuable chemical building block, and critical safety and handling protocols.
The Thiazole Scaffold: A Privileged Heterocycle
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This structural motif is present in a multitude of natural and synthetic compounds, including the essential vitamin B1 (Thiamine).[3][4] The unique electronic properties of the thiazole ring allow it to serve as a versatile scaffold, engaging in various biological interactions. Consequently, thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The compound 2-(4-Methyl-5-thiazolyl)ethyl acetate belongs to this important class, and its utility stems directly from the inherent chemical reactivity and biological significance of its core thiazole structure.[5]
Physicochemical and Spectroscopic Profile
2-(4-Methyl-5-thiazolyl)ethyl acetate is typically a colorless to light yellow or amber liquid with a characteristic meaty or nutty odor.[5][6][7] Its properties make it suitable for various applications, particularly where solubility in organic solvents is required.[7]
Table 1: Physicochemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl Acetate
Spectroscopic analysis is crucial for confirming the structural integrity of the molecule. Key expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy would correspond to the methyl, ethyl acetate, and thiazole ring protons and carbons. Mass spectrometry provides definitive confirmation of the molecular weight.[7]
Synthesis and Manufacturing
The most direct and common synthesis of 2-(4-Methyl-5-thiazolyl)ethyl acetate involves the esterification of its corresponding alcohol, 4-Methyl-5-thiazoleethanol (also known as Sulfurol, CAS 137-00-8).[11][12] This precursor is a significant chemical intermediate in its own right, notably used in the synthesis of Vitamin B1.[13]
Retrosynthetic Analysis & Strategy
The synthesis strategy is predicated on a standard ester formation. The target molecule is disconnected at the ester linkage, revealing the precursor alcohol (4-Methyl-5-thiazoleethanol) and an acetylating agent. This approach is efficient and high-yielding. The choice of acetylating agent and catalyst is critical for optimizing the reaction, preventing side reactions, and ensuring ease of purification. Using acetyl chloride or acetic anhydride are common, effective choices.
Caption: Retrosynthesis of the target compound.
Detailed Experimental Protocol: Acetylation of 4-Methyl-5-thiazoleethanol
This protocol describes a robust lab-scale synthesis. The use of pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct when using acetyl chloride, driving the reaction to completion.
Materials:
4-Methyl-5-thiazoleethanol (1.0 eq)
Acetyl chloride (1.2 eq)
Anhydrous Pyridine (2.0 eq)
Anhydrous Dichloromethane (DCM) as solvent
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-Methyl-5-thiazoleethanol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.
Acetylation: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold 1M HCl to neutralize excess pyridine.
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
Workup - Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes pyridine, the bicarbonate wash removes any remaining acid, and the brine wash removes residual water.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target ester.
Applications in Research and Industry
The applications of 2-(4-Methyl-5-thiazolyl)ethyl acetate are primarily concentrated in two areas: the flavor industry and as a synthetic intermediate.
Flavor and Fragrance Industry: This compound is a well-established flavoring agent, valued for its complex aroma profile described as meaty and nutty.[5][6] It is used to enhance the taste of various food products and beverages.[5] Its stability and compatibility with other solvents make it a versatile choice in complex flavor formulations.[5]
Pharmaceutical and Agrochemical Intermediate: The molecule serves as a valuable building block in organic synthesis.[5] The acetate group functions as a protecting group for the primary alcohol of 4-Methyl-5-thiazoleethanol, allowing for chemical modifications at other positions of the thiazole ring. Following these modifications, the acetate can be easily hydrolyzed to reveal the alcohol for further functionalization. This strategy is essential in multi-step syntheses of complex pharmaceutical compounds. For instance, derivatives of the core 4-methyl-5-thiazole-ethanol structure have been investigated for neuroprotective effects, such as in the development of treatments for Alzheimer's disease, highlighting the therapeutic potential of this chemical family.[14]
Role in a Drug Discovery Workflow
Caption: Use as an intermediate in drug discovery.
Analytical and Quality Control
Ensuring the purity and identity of 2-(4-Methyl-5-thiazolyl)ethyl acetate is paramount for its use in regulated industries like food and pharmaceuticals. A combination of chromatographic and spectroscopic techniques is employed for quality control.
Gas Chromatography (GC): This is the primary method for determining the purity of the compound. Commercial suppliers typically guarantee a purity of 98% or higher, as verified by GC analysis.[5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.
Mass Spectrometry (MS): MS confirms the molecular weight and can provide fragmentation patterns that further support the structural assignment.[7]
Safety, Handling, and Storage
Proper handling of 2-(4-Methyl-5-thiazolyl)ethyl acetate is essential to ensure laboratory safety. The primary hazards are skin and serious eye irritation.[15]
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15]
Wash hands and any exposed skin thoroughly after handling.[15]
Storage:
Store in a cool, dry, and well-ventilated place.[15]
Keep the container tightly closed.
Store away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
2-(4-Methyl-5-thiazolyl)ethyl acetate, CAS 656-53-1, is a compound of significant industrial utility, bridging the gap between flavor science and pharmaceutical development. Its value is derived from its distinct sensory properties and its role as a versatile, protected intermediate for the synthesis of more complex molecules. A thorough understanding of its synthesis, chemical properties, and handling requirements, as detailed in this guide, is crucial for its effective and safe application in research and commercial settings. Future research may continue to explore the derivatization of this scaffold to create novel therapeutic agents, leveraging the proven biological importance of the thiazole ring.
References
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Library of Medicine.
Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301.
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate.
The Chemical Evolution of 4-Methyl-5-thiazoleethanol Acetate: From Vitamin B1 Degradation to Advanced Flavor Synthesis
Executive Summary The heterocyclic organic compound 4-Methyl-5-thiazoleethanol acetate (CAS 656-53-1), commonly referred to as sulfurol acetate, represents a fascinating intersection of nutritional biochemistry and synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The heterocyclic organic compound 4-Methyl-5-thiazoleethanol acetate (CAS 656-53-1), commonly referred to as sulfurol acetate, represents a fascinating intersection of nutritional biochemistry and synthetic flavor chemistry. Originally stemming from the structural elucidation of Vitamin B1 (thiamine) in the 1930s, the thiazole backbone of this molecule has evolved from a simple metabolic degradation product into a highly valued commercial ester[1][2]. This whitepaper provides an in-depth technical analysis of its historical discovery, biological significance, physicochemical properties, and the self-validating synthetic protocols used to manufacture it today.
Historical Context: The Thiamine Connection
The history of sulfurol acetate is inextricably linked to the early 20th-century race to understand the structure of Vitamin B1 (thiamine)[2]. When researchers first degraded thiamine to understand its composition, they discovered it consisted of a pyrimidine ring linked to a sulfur- and nitrogen-containing thiazole ring[1]. The isolated thiazole moiety—4-methyl-5-thiazoleethanol (often abbreviated as HET or sulfurol)—was identified as both a fundamental biosynthetic building block and a natural degradation product of the vitamin[2][3].
While free sulfurol occurs naturally in foods like cocoa, beer, and roasted meats due to the thermal degradation of thiamine via Maillard reactions, its acetylated derivative—sulfurol acetate—has not been reported as naturally occurring[4]. It was later synthesized by flavor chemists who sought to isolate and amplify the intense "beefy," "meaty," and "nutty" aromatic notes required for the booming processed food industry[4][5].
Physicochemical Profile and Structure-Activity Relationship (SAR)
The targeted esterification of sulfurol to create sulfurol acetate fundamentally alters the molecule's physicochemical behavior. Converting the free hydroxyl group to an acetate ester eliminates hydrogen bonding, which increases the molecule's lipophilicity (LogP ~0.98)[5].
Causality in Flavor Formulation: This structural modification slightly lowers the compound's volatility but significantly enhances its retention in lipid-rich matrices. Flavor chemists specifically select sulfurol acetate over free sulfurol for formulating beef gravies, broths, and oil-in-water emulsions because the ester resists premature volatilization during thermal processing, ensuring a sustained release of savory umami notes[6].
Table 1: Physicochemical Properties of 4-Methyl-5-thiazoleethanol acetate
Biological Significance: The Marine Vitamer Salvage Pathway
Before exploring its industrial synthesis, it is crucial to understand the biological role of its parent compound, HET. In marine ecosystems, dissolved Vitamin B1 is a limiting nutrient. Many marine bacterioplankton and picoeukaryotes are auxotrophic for thiamine, meaning they lack the de novo biosynthetic machinery to create it from scratch[3][7].
Instead, these organisms rely on a highly conserved microbial salvage pathway. They scavenge HET (sulfurol) and HMP (the pyrimidine moiety) from the environment, utilizing specific kinases to phosphorylate and ligate them into active thiamine monophosphate (TMP)[2][7]. Industrial acetylation diverges from this natural pathway to produce the commercial flavor compound.
Thiamine degradation into HET (Sulfurol) and its biological salvage vs. industrial acetylation.
Synthetic Methodologies and Manufacturing Protocols
The industrial production of sulfurol acetate relies on a two-stage process: the de novo synthesis of the thiazole ring via the Hantzsch cyclocondensation, followed by targeted esterification[1][4].
Synthetic workflow of 4-Methyl-5-thiazoleethanol acetate via Hantzsch cyclocondensation.
Self-Validating Protocol: Laboratory Synthesis of Sulfurol Acetate
To ensure high atom economy and prevent side reactions, the esterification of sulfurol must be tightly controlled. The following protocol establishes a self-validating system for synthesizing the acetate ester.
Step 1: Reagent Preparation
Dissolve 1.0 equivalent of 4-Methyl-5-thiazoleethanol (Sulfurol) in an anhydrous aprotic solvent (e.g., dichloromethane).
Causality: An anhydrous aprotic environment is critical to prevent the competitive hydrolysis of the acetylating agent, which would otherwise reduce the reaction yield and generate excess acetic acid.
Step 2: Catalyst and Scavenger Addition
Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.2 equivalents of Triethylamine (TEA).
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that dramatically accelerates esterification. TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the protonation of the thiazole nitrogen, which would electronically deactivate the molecule.
Step 3: Acetylation
Perform a dropwise addition of 1.1 equivalents of acetyl chloride at 0 °C under an inert nitrogen atmosphere.
Causality: The acetylation reaction is highly exothermic. Maintaining the system at 0 °C prevents the thermal degradation of the sulfur-containing thiazole ring and minimizes side reactions, such as ketene formation.
Step 4: Work-up and Vacuum Distillation
Quench the reaction with saturated NaHCO3, extract with organic solvent, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via vacuum distillation (117-118 °C at 6 mmHg)[5].
Causality: Vacuum distillation is strictly required over atmospheric distillation. At its atmospheric boiling point (~260 °C), the sulfur-containing heterocycle is susceptible to thermal decomposition[6].
Step 5: System Validation (QA/QC)
Analyze the purified fraction via GC-MS and 1H-NMR.
Causality: The protocol validates itself when GC-MS yields a molecular ion peak at m/z 185.24, and 1H-NMR confirms the complete disappearance of the broad hydroxyl proton singlet (~3.5 ppm) paired with the emergence of a sharp acetate methyl singlet (~2.0 ppm), confirming 100% conversion.
Applications in Flavor Chemistry and Drug Development
Beyond its primary use as a FEMA GRAS-approved flavoring agent (FEMA 3205)[5], the unique thiazole ring structure of sulfurol acetate makes it a highly valuable intermediate in pharmaceutical synthesis[6]. The electron-rich nature of the thiazole ring allows it to participate in further electrophilic aromatic substitutions or serve as a precursor for the development of thiazolium halogenide ionic liquids, which have emerging applications in electrochemistry and catalysis[1].
Conclusion
The journey of 4-Methyl-5-thiazoleethanol acetate from a mere degradation artifact of Vitamin B1 to a cornerstone of modern flavor chemistry underscores the power of targeted organic synthesis. By understanding the causality behind its physicochemical properties—specifically how acetylation alters its LogP and volatility—researchers have successfully engineered a molecule that perfectly mimics the complex, savory profiles of natural meats, while maintaining the stability required for industrial applications.
Literature review of Ethyl 2-(4-Methyl-5-thiazolyl)acetate research
Whitepaper: The Synthetic and Biological Architecture of Ethyl 2-(4-Methyl-5-thiazolyl)acetate Abstract Ethyl 2-(4-Methyl-5-thiazolyl)acetate (CAS 406727-23-9) is a highly versatile heterocyclic building block characteri...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: The Synthetic and Biological Architecture of Ethyl 2-(4-Methyl-5-thiazolyl)acetate
Abstract
Ethyl 2-(4-Methyl-5-thiazolyl)acetate (CAS 406727-23-9) is a highly versatile heterocyclic building block characterized by its substituted thiazole core and reactive ester side-chain[1]. While often overshadowed by its direct downstream derivative, 4-methyl-5-thiazoleethanol (Sulfurol)[2], this ester serves as the critical node in the synthetic pathways of Thiamine (Vitamin B1) analogs, novel thiazolium ionic liquids, and premium flavor compounds. This technical guide provides an in-depth analysis of its chemical properties, mechanistic transformations, and field-proven laboratory protocols.
Chemical Identity and Physicochemical Profiling
Understanding the baseline properties of Ethyl 2-(4-Methyl-5-thiazolyl)acetate is essential for predicting its behavior in multi-step organic synthesis. The electron-withdrawing nature of the thiazole ring slightly increases the electrophilicity of the ester carbonyl, making it highly responsive to strong hydride donors.
Table 1: Physicochemical Properties of Ethyl 2-(4-Methyl-5-thiazolyl)acetate
Property
Value / Description
IUPAC Name
Ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate
CAS Registry Number
406727-23-9
Molecular Formula
C8H11NO2S
Molecular Weight
185.25 g/mol
Appearance
Colorless to light brown viscous liquid
Solubility Profile
Soluble in THF, EtOH, EtOAc, and CHCl3; poorly soluble in H2O
Storage Conditions
Ambient to 8 °C, protect from prolonged light exposure
(Data synthesized from authoritative chemical catalogs including [1] and [3])
Upstream Synthesis: The Hantzsch Cyclocondensation
The de novo synthesis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate relies on the classic Hantzsch thiazole synthesis, which involves the cyclocondensation of an alpha-halo carbonyl compound with a thioamide.
Causality in Reagent Selection:
To achieve the specific substitution pattern (a methyl group at C4 and an ethyl acetate group at C5), the reaction strictly requires thioformamide and ethyl 3-bromo-4-oxopentanoate . The sulfur atom of thioformamide acts as the initial nucleophile, attacking the alpha-carbon of the bromide to form a transient thioether. Subsequent intramolecular cyclization occurs when the nitrogen attacks the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring.
Downstream Transformation: Reduction to Sulfurol
The most industrially and pharmaceutically significant application of this ester is its reduction to 4-methyl-5-thiazoleethanol (Sulfurol, CAS 137-00-8)[2]. Sulfurol is a vital intermediate in the total synthesis of Thiamine and is prized in the flavor industry for its meaty, nutty profile.
Mechanistic Causality:
The reduction of the ester to a primary alcohol requires a potent reducing agent. Milder hydrides like Sodium borohydride (NaBH₄) are insufficiently reactive toward esters under standard conditions. Therefore, Lithium Aluminum Hydride (LiAlH₄) must be employed. The aluminum hydride anion delivers a hydride to the ester carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, generating an aldehyde. A second rapid hydride transfer reduces the aldehyde to the final alkoxide salt, which is subsequently protonated during the aqueous workup.
Synthetic trajectory from Hantzsch precursors to Thiamine via Ethyl 2-(4-Methyl-5-thiazolyl)acetate.
Experimental Protocol: High-Yield Reduction to Sulfurol
This protocol outlines the reduction of Ethyl 2-(4-Methyl-5-thiazolyl)acetate using LiAlH₄. The methodology incorporates the Fieser workup , a self-validating quenching system that prevents the formation of unfilterable aluminum hydroxide emulsions—a common failure point that traps the highly polar thiazole product.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge the system with inert Nitrogen (N₂) gas for 15 minutes to exclude ambient moisture, which violently reacts with LiAlH₄.
Hydride Suspension: Add 1.2 equivalents of LiAlH₄ (powder or pellets) to the flask, followed by 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 1.0 equivalent of Ethyl 2-(4-Methyl-5-thiazolyl)acetate in 20 mL of anhydrous THF. Transfer this to the addition funnel and add dropwise to the LiAlH₄ suspension over 30 minutes.
Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and minimizing over-reduction side reactions.
Reaction Progression (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The ester starting material will disappear, replaced by a highly polar baseline spot (the alkoxide salt).
Self-Validating Quench (Fieser Method): Re-cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
x mL of distilled H₂O (Dropwise! Wait for effervescence to subside).
x mL of 15% aqueous NaOH solution.
3x mL of distilled H₂O.
Causality: This precise sequence forces the aluminum salts to precipitate as a granular, white solid rather than a gelatinous paste, ensuring the target molecule is easily liberated from the matrix.
Isolation: Stir the mixture vigorously for 15 minutes until the salts turn completely white. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc (3 × 30 mL) to extract any coordinated product.
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude 4-methyl-5-thiazoleethanol can be purified via vacuum distillation (b.p. 103 °C at 133 Pa)[2].
Stepwise mechanism of LiAlH4 reduction highlighting the tetrahedral and aldehyde intermediates.
Biological and Pharmaceutical Significance
The thiazole ring is a privileged scaffold in medicinal chemistry. The downstream product of this ester, Sulfurol, is biologically critical as the precursor to the thiazole moiety of Thiamine Pyrophosphate (TPP)[2]. In biological systems, TPP acts as an indispensable coenzyme for critical metabolic enzymes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By utilizing Ethyl 2-(4-Methyl-5-thiazolyl)acetate as a synthetic starting point, researchers can generate diverse libraries of Thiamine analogs to study enzyme inhibition, develop novel antimicrobial agents, or synthesize advanced thiazolium-based ionic liquids for green chemistry applications.
Conclusion
Ethyl 2-(4-Methyl-5-thiazolyl)acetate is far more than a simple ester; it is a highly programmable synthetic node. By mastering its upstream construction via Hantzsch cyclocondensation and its downstream reduction via controlled hydride transfer, drug development professionals can efficiently access the biologically critical 4-methyl-5-thiazoleethanol scaffold, unlocking pathways to essential vitamins, therapeutics, and specialized materials.
References
LookChem. "Cas 137-00-8, 5-(2-Hydroxyethyl)-4-methylthiazole". LookChem Chemical Database. Available at:[Link]
Accela ChemBio. "Ethyl 2-(4-Methyl-5-thiazolyl)acetate SY037196". Accela Product Catalog. Available at:[Link]
Safety and handling precautions for Ethyl 2-(4-Methyl-5-thiazolyl)acetate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-Methyl-5-thiazolyl)acetate This guide provides comprehensive safety and handling protocols for Ethyl 2-(4-Methyl-5-thiazolyl)acetate, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-Methyl-5-thiazolyl)acetate
This guide provides comprehensive safety and handling protocols for Ethyl 2-(4-Methyl-5-thiazolyl)acetate, a key intermediate in pharmaceutical synthesis and a component in the flavor and fragrance industry.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure safe and effective laboratory operations.
Chemical and Physical Properties
A thorough understanding of a compound's properties is foundational to its safe handling. Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a colorless to light brown or amber liquid. Key physical and chemical data are summarized in the table below.
Ethyl 2-(4-Methyl-5-thiazolyl)acetate is classified as a hazardous chemical under the Globally Harmonized System (GHS). A comprehensive risk assessment is crucial before commencing any work with this compound.
Acute Toxicity: Based on available data, the compound is not classified for acute oral, dermal, or inhalation toxicity.[4][5] However, inhalation of vapors or mists may cause respiratory irritation.[4][5] Ingestion may be harmful.
Skin and Eye Irritation: The compound is a known skin and eye irritant.[4][5] Prolonged or repeated skin contact may lead to dermatitis.
Respiratory Sensitization: There is no data available to suggest that the compound is a respiratory sensitizer.
Carcinogenicity and Mutagenicity: No data is available to indicate that this compound is carcinogenic or mutagenic.[8]
2.3. Ecotoxicological Information
Specific ecotoxicity data for Ethyl 2-(4-Methyl-5-thiazolyl)acetate is limited. However, for the parent alcohol, 4-methyl-5-thiazoleethanol, it is noted that the product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment, though this is based on a lack of data.[4] It is imperative to prevent the release of this chemical into the environment.
Safe Handling and Storage
3.1. Engineering Controls
The primary line of defense when handling this chemical is robust engineering controls.
Ventilation: All work with Ethyl 2-(4-Methyl-5-thiazolyl)acetate should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is required for any procedures that may generate vapors, mists, or aerosols.
Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ethyl 2-(4-Methyl-5-thiazolyl)acetate:
Eye and Face Protection: Chemical safety goggles or a face shield are required.[10][11]
Skin Protection:
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Inspect gloves for any signs of degradation before use.
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]
Caption: PPE Donning and Doffing Workflow
3.3. Storage
Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]
Containers: Keep containers tightly closed when not in use.[5]
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[5] The thiazole ring can undergo reactions with these materials, potentially leading to vigorous and hazardous reactions.
Emergency Procedures
4.1. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[4][5] If respiratory irritation or difficulty in breathing occurs, seek immediate medical attention.
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.2. Accidental Release Measures
Small Spills:
Ensure adequate ventilation and wear appropriate PPE.
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
Collect the absorbed material into a suitable, labeled container for disposal.
Large Spills:
Evacuate the area immediately.
Alert emergency personnel.
Prevent the spill from entering drains or waterways.
Caption: Spill Response Decision Tree
4.3. Fire-Fighting Measures
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[5]
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[10]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Waste Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Contaminated materials and empty containers should be treated as hazardous waste.
References
Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link]
CHEMDOR CHEMICALS. (2026, March 10). 4-Methyl-5-thiazoleethanol Safety Data Sheet. Retrieved from [Link]
The Fragrance Conservatory. 4-Methyl-5-thiazoleethanol. Retrieved from [Link]
Villa. Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]
Pharmacompass. 4-Methyl-5-Thiazoleethanol Drug Information. Retrieved from [Link]
Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
Metasci. Safety Data Sheet Thiazole. Retrieved from [Link]
PubChem. 4-Methyl-5-thiazoleethanol acetate. Retrieved from [Link]
INCHEM. (2003, March 8). JECFA Evaluations-4-METHYL-5-THIAZOLEETHANOL-. Retrieved from [Link]
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144S, 111603.
Synerzine. (2018, June 22). 5-Thiazoleethanol, 4-methyl-, acetate (ester) Safety Data Sheet. Retrieved from [Link]
World Health Organization. (n.d.). 4-methyl-5-thiazoleethanol. Retrieved from [Link]
NIST. 5-Thiazoleethanol, 4-methyl-. Retrieved from [Link]
Pharmaffiliates. 2-(4-Methyl-5-thiazolyl)ethyl Acetate. Retrieved from [Link]
The Good Scents Company. sulfuryl acetate 4-methyl-5-thiazoleethanol acetate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocol.
Introduction & Mechanistic Rationale
The Hantzsch thiazole synthesis remains the premier methodological choice for constructing functionalized thiazole rings, a ubiquitous pharmacophore in medicinal chemistry[1]. For the targeted synthesis of 4-methyl-5-thiazole derivatives, the strategic selection of precursors is critical. The condensation of a thioamide with an
α
-haloketone bearing a terminal methyl group and a functionalized ester—specifically ethyl 2-chloroacetoacetate (E2CA) —provides a highly efficient, regioselective route to these scaffolds[2].
Causality in Precursor Selection:
Ethyl 2-chloroacetoacetate (E2CA): Unlike standard ethyl acetoacetate, E2CA possesses an electrophilic
α
-carbon equipped with a chloride leaving group. This structural feature is absolute prerequisite for the initial
S
-alkylation step of the Hantzsch pathway[2].
Thioamides (e.g., Thiourea): The sulfur atom acts as a soft nucleophile, selectively attacking the
α
-carbon of E2CA. The adjacent ketone carbonyl (C3) of E2CA is highly electrophilic, facilitating a rapid intramolecular cyclization by the hard nitrogen nucleophile of the thioamide[3].
Reaction Mechanism
The reaction proceeds via a cascade of nucleophilic substitution, intramolecular cyclization, and dehydration[1].
Step 1 (
S
-Alkylation): The thioamide sulfur attacks the
α
-carbon of E2CA via an
SN2
mechanism, displacing the chloride ion.
Step 2 (Cyclization): The thioamide nitrogen attacks the ketone carbonyl of the acetoacetate moiety, forming a 5-membered hydroxythiazoline intermediate.
Step 3 (Dehydration): Elimination of a water molecule yields the thermodynamically stable, aromatic 4-methyl-thiazole-5-carboxylate ring.
Caption: Logical mechanism of the Hantzsch synthesis for 4-methyl-5-thiazole derivatives.
Quantitative Data: Thioamide Substrate Scope
The versatility of the Hantzsch synthesis allows for diverse substitutions at the C2 position of the thiazole ring by varying the thioamide. The table below summarizes typical yields when reacting various thioamides with ethyl 2-chloroacetoacetate under optimized conventional heating conditions[3].
(Note: The 80% yield for the trifluoromethyl derivative is supported by literature for synthesizing multi-target agents[4])
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This self-validating protocol outlines the synthesis using conventional heating. The procedure is optimized for high yield (>90%) and purity, making it ideal for scaling up pharmaceutical intermediates[5].
Caption: Step-by-step experimental workflow for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate.
Step-by-Step Methodology
Preparation of Reagents: In a 500 mL round-bottom flask, dissolve 30.4 g (0.4 mol) of thiourea in 200 mL of 95% ethanol. Add 3.3 g of anhydrous sodium carbonate (
Na2CO3
) to the mixture[5].
Causality & Insight: Ethanol serves as an excellent polar protic solvent that solubilizes the intermediates.
Na2CO3
acts as an acid scavenger. It neutralizes the HCl generated during the
SN2
attack, preventing the protonation of the thioamide nitrogen. Protonation would drastically reduce the nitrogen's nucleophilicity, stalling the cyclization step[6].
Controlled Addition: Heat the suspension to 40–55 °C. Using an addition funnel, add 66.0 g (0.4 mol) of ethyl 2-chloroacetoacetate dropwise over 20–30 minutes[5].
Causality & Insight: The initial
S
-alkylation is highly exothermic. Dropwise addition at a moderate temperature prevents thermal runaway and suppresses the formation of polymeric side products, ensuring high regioselectivity[5].
Cyclization and Reflux: Once the addition is complete, raise the temperature to 60–70 °C and maintain stirring for 5 hours[5].
Causality & Insight: The elevated temperature provides the necessary activation energy for the dehydration step, driving the equilibrium toward the stable aromatic thiazole ring.
Solvent Removal: Distill off approximately 60-70% of the ethanol under reduced pressure, then cool the concentrated mixture to room temperature. Filter any precipitated inorganic salts (NaCl)[5].
Basification and Precipitation: Pour the filtrate into 200 mL of ice-cold distilled water. Slowly add a 10% aqueous NaOH solution (liquid caustic soda) while stirring vigorously until the pH reaches 9–10[5].
Causality & Insight: The 2-aminothiazole product is weakly basic and may exist partially as a soluble hydrochloride salt in the acidic reaction mixture. Adjusting the pH to 9-10 completely deprotonates the molecule, forcing the free base to precipitate out of the aqueous phase as a solid[6].
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (2 x 50 mL) to remove residual salts, and dry in a vacuum oven at 50 °C overnight.
System Validation: The final product should appear as an off-white to light yellow crystalline powder. Validate the success of the synthesis by checking the melting point, which should sharply resolve at 172–173 °C[5].
The ester group at the C5 position of the synthesized 4-methylthiazole is a highly versatile synthetic handle. It can be readily converted into a carbohydrazide, a critical intermediate for synthesizing Schiff bases and multi-target antimicrobial/antioxidant agents[4].
Derivatization Protocol: Reflux the ethyl 4-methylthiazole-5-carboxylate derivative with an excess of hydrazine hydrate (
NH2NH2⋅H2O
) in absolute ethanol for 5 hours. Upon cooling, the 4-methylthiazole-5-carbohydrazide precipitates natively and can be isolated in high yield (~80%) through simple low-pressure filtration[4].
References
National Center for Biotechnology Information (PMC). "New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation". Molecules. URL:[Link]
Google Patents. "CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate". China National Intellectual Property Administration.
Application Note: Utilization and Analytical Validation of 4-Methyl-5-thiazoleethanol Acetate in Flavor and Fragrance Research
Target Audience: Researchers, Analytical Scientists, and Flavor/Fragrance Development Professionals Introduction & Mechanistic Insights As the demand for complex savory profiles and authentic plant-based meat alternative...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Flavor/Fragrance Development Professionals
Introduction & Mechanistic Insights
As the demand for complex savory profiles and authentic plant-based meat alternatives grows, the reliance on high-impact heterocyclic aroma chemicals has intensified. 4-Methyl-5-thiazoleethanol acetate (CAS: 656-53-1), commonly known as Sulfurol acetate, is a 4,5-disubstituted thiazole[1] that serves as a critical building block in advanced flavor and fragrance formulation[2].
Causality in Structure-Odor Relationships (SOR):
The parent compound, Sulfurol (4-Methyl-5-thiazoleethanol), is naturally found in cooked beef, roasted peanuts, and yeast, delivering a characteristic savory, meaty, and heavily beany aroma[3][4]. However, by synthesizing its ester derivative—4-Methyl-5-thiazoleethanol acetate—chemists effectively lower the molecule's polarity and alter its volatility. This esterification suppresses the aggressive sulfurous notes and shifts the organoleptic profile toward a highly rounded, meaty, beefy, and bready aroma[4]. In fragrance applications, this precise structural modification imparts a desirable woody, sandal-like nuance[4][5].
Physicochemical & Organoleptic Profiling
Understanding the physical properties of Sulfurol acetate is essential for predicting its behavior in complex food matrices (e.g., lipid partitioning) and during thermal processing.
Table 1: Chemical and Sensory Profile of 4-Methyl-5-thiazoleethanol acetate
Slightly soluble in water (0.68 g/L); Miscible in ethanol[1][2]
| FEMA Number | 3205 (Approved as a flavoring agent)[2][6] |
Application Workflow: Formulation in Savory Matrices
When developing savory profiles (e.g., meat analogs or nut butter replicas), 4-Methyl-5-thiazoleethanol acetate is typically dosed at trace levels ranging from 1 to 55 ppm[8]. Because of its high impact, precise homogenization is required to prevent localized flavor "hotspots."
Protocol 1: Matrix Incorporation and Thermal Simulation
Lipid-Phase Solubilization : Due to its LogP of ~1.4[2], Sulfurol acetate exhibits lipophilic tendencies. Dissolve the standard in a neutral carrier oil (e.g., medium-chain triglycerides) to create a 1% (w/w) stock solution. Rationale: Pre-dilution in a lipid carrier ensures uniform dispersion when introduced to aqueous-protein mixtures, preventing volatility losses.
Matrix Integration : Incorporate the stock solution into the target plant-protein matrix to achieve a final concentration of 10-50 ppm[8].
Thermal Processing : Subject the matrix to thermal treatment (e.g., 120°C - 150°C) to simulate cooking. Rationale: This step tests the thermal stability of the ester bond and evaluates potential synergistic interactions with Maillard reaction products generated by the matrix.
Equilibration : Allow the sample to cool and equilibrate in a sealed container for 24 hours prior to sensory and analytical validation.
Workflow for incorporating and validating Sulfurol acetate in savory flavor matrices.
Analytical Protocol: HS-SPME-GC-MS Quantification
To establish a self-validating system, subjective sensory data must be corroborated by instrumental quantification. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for recovering trace thiazoles[8].
Protocol 2: HS-SPME-GC-MS Analysis
Sample Preparation : Transfer 2.0 g of the equilibrated matrix into a 20 mL headspace vial. Add 2 mL of saturated NaCl solution. Rationale: The "salting-out" effect decreases the solubility of the organic ester in the aqueous phase, driving Sulfurol acetate into the headspace and drastically improving extraction efficiency.
Incubation : Incubate the vial at 60°C for 5 minutes under continuous agitation[8].
Extraction : Expose a 1 cm, 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C[8]. Rationale: The Divinylbenzene/Carboxen/Polydimethylsiloxane mixed-bed fiber is specifically selected because its multimodal polarity efficiently captures both highly volatile low-molecular-weight compounds and semi-volatile esters like Sulfurol acetate.
Desorption : Retract the fiber and insert it into the GC inlet (250°C) for 3 minutes for thermal desorption.
Data Acquisition : Operate the Triple Quadrupole MS[8] in Electron Ionization (EI) mode at 70eV. Monitor the specific mass-to-charge (m/z) transitions for 4-Methyl-5-thiazoleethanol acetate to ensure high specificity against matrix interferences.
Step-by-step HS-SPME-GC-MS analytical pathway for Sulfurol acetate detection.
Conclusion
The application of 4-Methyl-5-thiazoleethanol acetate requires a rigorous balance of organoleptic intuition and analytical precision. By leveraging lipid-phase solubilization during formulation and employing DVB/CAR/PDMS HS-SPME-GC-MS for validation, researchers can reliably harness its potent meaty and woody notes while avoiding the pitfalls of thermal degradation and matrix suppression.
HPLC method development for Ethyl 2-(4-Methyl-5-thiazolyl)acetate analysis
An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate, designed for analytical scientists and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate, designed for analytical scientists and drug development professionals.
Introduction & Analytical Target Profile (ATP)
Ethyl 2-(4-Methyl-5-thiazolyl)acetate (also known as Sulfurol acetate) is a heterocyclic compound utilized as a critical chemical intermediate and a specialized flavoring agent[1]. Accurate quantification and purity assessment of this compound are essential for quality control in chemical synthesis and formulation.
Modern analytical method development has shifted away from trial-and-error approaches toward a Quality by Design (QbD) framework. In alignment with the[2], the first step is defining the Analytical Target Profile (ATP) . The ATP dictates that the method must accurately and precisely quantify Ethyl 2-(4-Methyl-5-thiazolyl)acetate in the presence of synthetic by-products or degradation impurities, maintaining a Total Analytical Error (TAE) within acceptable regulatory limits.
Physico-Chemical Rationale & Method Strategy
To engineer a robust separation, every chromatographic parameter must be causally linked to the analyte's physico-chemical properties:
Lipophilicity (LogP ~1.8): The compound exhibits moderate hydrophobicity, making it highly suitable for Reversed-Phase Liquid Chromatography (RPLC) on a standard C18 stationary phase.
Thiazole Ring (Basic Nitrogen, pKa ~2.5): The nitrogen atom in the thiazole ring is susceptible to protonation at low pH. If analyzed at a neutral pH, unshielded residual silanols (
SiO−
) on the silica stationary phase act as cation exchangers, leading to severe secondary interactions and peak tailing.
Ester Linkage: The ethyl acetate moiety is susceptible to hydrolysis under extreme alkaline or highly acidic conditions, especially at elevated temperatures.
Causality in Method Design:
To suppress silanol activity and ensure the thiazole nitrogen remains in a consistent ionization state, an acidic mobile phase (pH ~2.5 - 3.0) is mandatory. We utilize 0.1% Formic Acid in both aqueous and organic mobile phases. This protonates the silanols (
SiOH
), shutting down ion-exchange interactions and ensuring the analyte interacts purely via hydrophobic partitioning. An end-capped C18 column is selected to further minimize polar secondary interactions.
Figure 1: Quality by Design (QbD) workflow for HPLC method development and lifecycle management.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution and symmetric peak shape. Note that gradient adjustments (such as flow rate and column dimensions) are permitted within the flexibility limits defined by [3].
Parameter
Optimized Condition
Rationale
Column
End-capped C18, 150 x 4.6 mm, 3.5 µm
High theoretical plates; end-capping prevents thiazole tailing.
Mobile Phase A
0.1% Formic Acid in Ultrapure Water
Controls pH (~2.7) to suppress silanol ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Lower viscosity than methanol; provides sharper peaks.
Washes out highly retained lipophilic impurities; ensures consistent retention times.
Column Temperature
30°C
Reduces system backpressure without risking ester hydrolysis.
Injection Volume
10 µL
Prevents column overloading and maintains Gaussian peak shape.
Detection
UV/DAD at 254 nm
Captures the strong
π→π∗
transition of the thiazole ring.
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Type 1 ultrapure water (18.2 M
Ω⋅
cm). Mix thoroughly and degas via sonication or vacuum filtration.
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Step 2: Sample Preparation
Expert Insight: The choice of diluent is critical. If the sample is dissolved in 100% Acetonitrile, the "strong solvent effect" will cause the analyte to travel down the column before partitioning into the stationary phase, leading to broad or split peaks.
Prepare the Diluent as 50:50 (v/v) Water:Acetonitrile to match the approximate elution conditions.
Accurately weigh 10.0 mg of Ethyl 2-(4-Methyl-5-thiazolyl)acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to create a
1.0 mg/mL
Stock Solution.
Dilute the stock solution to a final working concentration of
. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: System Equilibration
Purge all HPLC lines with fresh mobile phase to remove trapped air.
Equilibrate the column at initial gradient conditions (5% B) for at least 10 column volumes until the UV baseline is completely flat and system pressure is stable.
System Suitability Testing (SST): The Self-Validating Anchor
Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. Before any sample is analyzed, the system must prove it is "fit for purpose" via a System Suitability Test (SST) as mandated by USP <621>[3]. If the SST fails, the system is invalid, and no sample data can be reported.
Figure 2: Logical decision tree for the System Suitability Testing (SST) self-validating anchor.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be validated according to the updated[4], which emphasize a lifecycle approach and the establishment of a Method Operable Design Region (MODR).
Validation Parameter
Methodology (ICH Q2(R2) Compliant)
Acceptance Criteria
Specificity
Inject blank diluent, placebo, and known impurities. Evaluate chromatograms for co-eluting peaks at the retention time of Ethyl 2-(4-Methyl-5-thiazolyl)acetate.
No interference at the main peak retention time (Resolution > 2.0).
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50 to 150 µg/mL). Plot Peak Area vs. Concentration.
Spike known amounts of reference standard into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.
Mean recovery must be between 98.0% and 102.0% for all levels.
Precision (Repeatability)
Perform 6 replicate injections of the 100% target concentration standard.
Peak Area %RSD
≤
2.0%; Retention Time %RSD
≤
1.0%.
Robustness (MODR)
Deliberately alter flow rate (
±
0.1 mL/min), column temp (
±
5°C), and mobile phase pH (
±
0.2 units).
SST criteria must still be met under all perturbed conditions.
Mechanistic Troubleshooting Insights
Even validated methods can encounter operational deviations. Understanding the causality behind these issues is the hallmark of an expert analytical scientist:
Peak Tailing (
T>2.0
): If tailing occurs over time, the acidic modifier (Formic Acid) in the mobile phase may have evaporated, raising the pH and re-activating silanols. Solution: Remake fresh mobile phases daily.
Retention Time Drift: A systematic drift toward shorter retention times indicates a loss of the C18 stationary phase (hydrolysis of the siloxane bond) or a failing pump proportioning valve delivering too much organic solvent. Solution: Perform a step-gradient test to verify pump accuracy.
Fronting Peaks: Usually indicates column overloading or a sample diluent that is too strong. Solution: Ensure the sample diluent contains at least 50% aqueous composition.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines, [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, [Link]
Rowe, D. J. "Chemistry and Technology of Flavors and Fragrances." ResearchGate,[Link]
GC-MS protocol for quantification of 4-Methyl-5-thiazoleethanol acetate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 4-Methyl-5-thiazoleethanol Acetate Authored by a Senior Application Scientist Abstract This document provides a comp...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 4-Methyl-5-thiazoleethanol Acetate
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the quantitative analysis of 4-Methyl-5-thiazoleethanol acetate (FEMA No. 3205) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a significant contributor to the flavor and fragrance profiles of various consumer products, particularly for its characteristic meaty odor, its precise quantification is crucial for quality control and formulation development.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology grounded in established analytical principles. We will delve into the causality behind experimental choices, ensuring the protocol is not just a series of steps but a scientifically sound workflow from sample preparation to final data analysis.
Introduction and Principle of the Method
4-Methyl-5-thiazoleethanol acetate, also known as Sulfurol acetate, is a synthetic flavoring agent and fragrance ingredient. It belongs to the thiazole chemical class and is valued for its savory, meat-like aroma profile.[1][2][3] Accurate quantification is essential in the food and fragrance industries to ensure product consistency, meet regulatory standards, and optimize sensory characteristics.
The methodology presented herein leverages the power of Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard analytical technique for separating and identifying volatile and semi-volatile compounds.[4]
Gas Chromatography (GC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation based on their retention times.
Mass Spectrometry (MS): Following separation by the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by Electron Ionization (EI), which fragments the molecules into a predictable pattern of charged ions. The MS then separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint, enabling highly specific identification and quantification.[5]
To ensure the highest degree of accuracy and precision, this protocol employs the internal standard (IS) method.[5][6] An internal standard is a compound with similar chemical properties to the analyte of interest, which is added in a known, constant concentration to every sample, standard, and blank. By analyzing the ratio of the analyte's response to the internal standard's response, we can effectively correct for variations in sample volume, injection inconsistencies, and instrumental drift, thereby enhancing the reliability and reproducibility of the results.[6]
Materials and Reagents
Analytical Standards & Solvents
4-Methyl-5-thiazoleethanol acetate (CAS No. 656-53-1), analytical standard grade (≥98% purity)
Internal Standard (IS): Toluene-d8 (CAS No. 2037-26-5) or Fluorobenzene (CAS No. 462-06-6)
Methanol (HPLC or GC-grade)
Dichloromethane (HPLC or GC-grade)
Apparatus & Consumables
Gas Chromatograph with Mass Spectrometric Detector (GC-MS) and Autosampler
Analytical balance (4-decimal place)
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
Micropipettes (10-100 µL, 100-1000 µL)
2 mL amber glass autosampler vials with PTFE-lined screw caps[7]
Syringe filters (0.22 µm PTFE, if required for sample cleanup)
Experimental Workflow Diagram
The overall process from sample receipt to final analysis is outlined in the workflow below.
Caption: High-level workflow for the quantification of 4-Methyl-5-thiazoleethanol acetate.
Detailed Step-by-Step Protocol
Part A: Preparation of Standard Solutions
Causality: Preparing a concentrated primary stock and then performing serial dilutions minimizes weighing errors and conserves the analytical standard. All glassware must be scrupulously clean to avoid contamination.
Primary Stock of 4-Methyl-5-thiazoleethanol Acetate (1000 µg/mL):
Accurately weigh approximately 25 mg of the 4-Methyl-5-thiazoleethanol acetate analytical standard into a 25 mL Class A volumetric flask.
Record the exact weight.
Dissolve and dilute to the mark with methanol.
Calculate the exact concentration in µg/mL. This is your Primary Stock (PS1) . Store at 4°C in an amber container.
Internal Standard (IS) Stock Solution (1000 µg/mL):
Follow the same procedure as in Step 1 to prepare a 1000 µg/mL stock solution of Toluene-d8 (or chosen IS). This is your IS Stock .
Working Internal Standard Solution (50 µg/mL):
Pipette 2.5 mL of the IS Stock into a 50 mL volumetric flask.
Dilute to the mark with methanol. This is your Working IS Solution (WIS) . This solution will be used to spike all calibration standards and samples.
Working Calibration Standards:
Prepare a series of at least five calibration standards by diluting the Primary Stock (PS1) . An example preparation for a 0.5 to 20 µg/mL calibration range is provided in the table below.
For each standard, add 100 µL of the Working IS Solution (WIS) to ensure a constant IS concentration of 5 µg/mL in every vial.
Calibration Level
Volume of PS1 (µL)
Final Volume (mL)
Concentration of Analyte (µg/mL)
Volume of WIS (µL)
Final IS Conc. (µg/mL)
CAL 1
5
10
0.5
100
5.0
CAL 2
10
10
1.0
100
5.0
CAL 3
50
10
5.0
100
5.0
CAL 4
100
10
10.0
100
5.0
CAL 5
200
10
20.0
100
5.0
Part B: Sample Preparation
Causality: The goal of sample preparation is to extract the analyte into a clean solvent suitable for GC injection while ensuring the internal standard is added before any potential sample loss can occur.[8][9]
Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a suitable container.
Add a precise volume of the Working IS Solution (WIS) . For example, add 100 µL to achieve a 5 µg/mL concentration if the final volume is 10 mL.
Add a solvent (e.g., Dichloromethane) to extract the analyte and dilute the sample to a final volume of 10 mL. The choice of solvent depends on the sample matrix.
Vortex or sonicate the sample to ensure thorough mixing and extraction.
If the sample contains particulates, centrifuge or filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.[7]
Prepare a method blank using the same procedure but substituting the sample with a clean matrix or solvent.
Part C: GC-MS Instrumental Analysis
Causality: The instrument parameters are optimized to achieve good chromatographic separation (peak shape and resolution) and sensitive, specific detection. A non-polar DB-5ms type column is a robust choice for general-purpose analysis of semi-volatile compounds.[7][10] Selected Ion Monitoring (SIM) mode is chosen for its superior sensitivity and selectivity compared to full scan mode, which is ideal for trace quantification.[5]
Parameter
Recommended Setting
Rationale
GC System
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Provides excellent separation for a wide range of semi-volatile compounds.
Injection Volume
1 µL
Standard volume for good sensitivity without overloading the column.
Injector Temperature
250 °C
Ensures rapid and complete volatilization of the analyte and IS.
Injection Mode
Splitless
Maximizes the amount of analyte transferred to the column, enhancing sensitivity.[7]
Carrier Gas
Helium, Constant Flow Rate: 1.0 mL/min
Inert gas that provides good chromatographic efficiency.
A starting temperature to focus analytes at the head of the column, followed by a ramp to elute compounds.
MS System
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard, robust ionization technique that produces repeatable fragmentation patterns.[5]
Ion Source Temperature
230 °C
Optimal temperature to maintain ionization efficiency and prevent contamination.[5]
MS Transfer Line Temp.
280 °C
Prevents condensation of analytes between the GC and MS.[5]
Acquisition Mode
Selected Ion Monitoring (SIM)
Increases sensitivity and selectivity by monitoring only specific, characteristic ions.
SIM Ions
4-Methyl-5-thiazoleethanol acetate
Quantifier: m/z 142 ; Qualifiers: m/z 85, 185
Based on typical EI fragmentation. The quantifier ion should be abundant and unique.
Toluene-d8 (IS)
Quantifier: m/z 98 ; Qualifier: m/z 70
Characteristic ions for the deuterated internal standard.
Data Analysis and Method Validation
Data Analysis
Calibration Curve: Following the analysis of the calibration standards, construct a calibration curve. Plot the Peak Area Ratio (Peak Area of Analyte / Peak Area of IS) on the y-axis versus the Concentration of the Analyte (µg/mL) on the x-axis.
Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c. The correlation coefficient (R²) must be ≥ 0.995 for the curve to be considered acceptably linear.[11]
Quantification: For each unknown sample, determine the Peak Area Ratio from the chromatogram. Use the regression equation from the calibration curve to calculate the concentration of 4-Methyl-5-thiazoleethanol acetate in the sample. Remember to account for the initial sample weight/volume and dilution factors.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of this protocol, key method validation parameters must be assessed.[4][12]
Selectivity: The method's ability to distinguish the analyte from other sample components is demonstrated by the unique retention time and the presence of characteristic quantifier and qualifier ions in the correct ratios.[13]
Accuracy: Determined by performing recovery studies on a blank matrix spiked with known concentrations of the analyte (e.g., low, medium, and high levels). Acceptable recovery is typically within 80-120%.[11]
Precision: Assessed by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision). The Relative Standard Deviation (RSD) should ideally be less than 15%.[11]
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified.[13] These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like the GC oven ramp rate or injector temperature to ensure it remains unaffected.[11][13]
References
Benchchem. (n.d.). Application Notes and Protocols for Internal Standard Selection in Volatile Compound Analysis.
Organomation. (n.d.). GC-MS Sample Preparation.
PubMed. (2000, June 2). Sample preparation for the analysis of flavors and off-flavors in foods.
University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS.
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
Separation Science. (2024, March 8). Sample Preparation Techniques for Food & Beverage Analysis.
Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
Scion Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
Use of Ethyl 2-(4-Methyl-5-thiazolyl)acetate in biochemical assays
Application Note: Exploiting Ethyl 2-(4-Methyl-5-thiazolyl)acetate as a Privileged Scaffold in Biochemical Assays and Drug Discovery Executive Briefing Ethyl 2-(4-Methyl-5-thiazolyl)acetate (CAS: 406727-23-9 / 17527-74-1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Exploiting Ethyl 2-(4-Methyl-5-thiazolyl)acetate as a Privileged Scaffold in Biochemical Assays and Drug Discovery
Executive Briefing
Ethyl 2-(4-Methyl-5-thiazolyl)acetate (CAS: 406727-23-9 / 17527-74-1) is a highly versatile building block in modern medicinal chemistry and biochemical assay development[1]. While the molecule is structurally simple, its 4-methylthiazole core acts as a "privileged scaffold"—a molecular framework capable of providing high-affinity interactions with diverse biological targets. The ethyl ester moiety serves as a stable, easily manipulable anchor for downstream synthetic elaboration. This guide details the mechanistic rationale and validated protocols for utilizing this compound in two cutting-edge applications: the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2] and the development of Cyclin-Dependent Kinase (CDK) inhibitors[3].
Mechanistic Rationale & Structural Causality
As a Senior Application Scientist, it is critical to understand why a specific chemical precursor is chosen before executing an assay. The structural causality of Ethyl 2-(4-Methyl-5-thiazolyl)acetate can be broken down into two functional domains:
The 4-Methylthiazole Pharmacophore:
In PROTACs: The thiazole ring is frequently utilized to mimic native substrate interactions within the Von Hippel-Lindau (VHL) E3 ligase pocket. The sulfur and nitrogen heteroatoms participate in critical hydrogen bonding and dipole interactions, while the methyl group perfectly occupies a lipophilic sub-pocket, driving ternary complex formation[2].
In Kinase Inhibitors: The thiazole ring acts as a bioisostere that hydrogen-bonds with the hinge region of a kinase's ATP-binding site. This specific interaction dictates both the potency and the selectivity of the resulting inhibitor against targets like CDK9[3].
The Ethyl Acetate Anchor: The ester group (
) provides stability during storage but is easily cleaved under mild basic conditions (e.g., LiOH saponification) to yield a free carboxylic acid. This allows for highly efficient amide coupling to PROTAC linkers or condensation reactions to form pyrimidine rings without degrading the sensitive thiazole core.
When developing targeted protein degraders, Ethyl 2-(4-Methyl-5-thiazolyl)acetate is first converted into a VHL-recruiting ligand and attached to a target-binding warhead via a chemical linker. To quantify the success of this molecule, we utilize high-throughput luminescent assays rather than traditional Western blots, as luminescence provides a superior dynamic range and precise
(half-maximal degradation concentration) quantification.
Figure 1: Logical workflow of PROTAC ternary complex formation and targeted protein degradation.
Protocol: Nano-Glo® HiBiT Lytic Assay for POI Degradation
Causality Check: We utilize the HiBiT system because it relies on the high-affinity complementation of a small 11-amino-acid tag (HiBiT) attached to the Protein of Interest (POI) with a larger subunit (LgBiT). This forms a functional NanoLuc luciferase. As the PROTAC degrades the POI, the luminescent signal decreases proportionally. This is a self-validating system when paired with a viability control to ensure signal loss is due to degradation, not cytotoxicity[2].
Step-by-Step Methodology:
Cell Preparation: Seed CRISPR/Cas9-edited cells expressing a HiBiT-tagged POI (e.g., BRD4) into a 384-well white opaque assay plate at a density of 2,000 cells/well. Note: White plates are mandatory to maximize signal reflection and prevent well-to-well optical crosstalk.
Compound Treatment: Saponify Ethyl 2-(4-Methyl-5-thiazolyl)acetate and couple it to your PROTAC linker. Prepare a 10-point serial dilution of the synthesized PROTAC (1 pM to 10 µM) in DMSO. Dispense into the assay plate, ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cellular stress.
Incubation: Incubate the plate at 37°C, 5%
for 4 to 24 hours. Causality: Degradation kinetics vary by target; 24 hours allows sufficient time for the proteasome to clear the ubiquitinated POI.
Reagent Addition: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to each well.
Quantification: Shake the plate at 500 rpm for 3 minutes to ensure complete lysis, incubate for 10 minutes at room temperature, and read luminescence on a microplate reader. Calculate the
using a four-parameter non-linear regression model.
Figure 2: Step-by-step methodology of the Nano-Glo HiBiT Lytic Assay for degradation readout.
Workflow II: Kinase Inhibitor Development
Ethyl 2-(4-Methyl-5-thiazolyl)acetate can be condensed with enaminones to form 4-(4-methylthiazol-5-yl)-pyrimidines. These derivatives are highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a critical target in oncology[3].
Protocol: ADP-Glo™ Kinase Assay for CDK9 Inhibition
Causality Check: Traditional kinase assays measure the depletion of ATP, which is difficult to quantify accurately at low conversion rates. The ADP-Glo assay instead depletes unreacted ATP and converts the newly generated ADP back into ATP for luciferase detection. This creates a positive luminescent signal that directly correlates with kinase activity, drastically improving the signal-to-noise ratio for high-affinity thiazole-derived inhibitors.
Step-by-Step Methodology:
Kinase Reaction: In a 384-well plate, combine 10 ng of recombinant CDK9/Cyclin T1 complex, 0.2 µg of substrate peptide, and the thiazole-pyrimidine derivative.
Initiation: Initiate the reaction by adding ATP to a final concentration of 10 µM. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is critical; failing to wait 40 minutes will result in false-negative inhibition data.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which simultaneously drives the luciferase reaction.
Readout: Measure luminescence. A highly active thiazole-derived inhibitor will yield a low luminescent signal (less ADP produced). Include a no-enzyme control to establish the absolute assay noise floor.
Quantitative Assay Metrics
Derivatives synthesized from the Ethyl 2-(4-Methyl-5-thiazolyl)acetate scaffold exhibit diverse and potent biological activities across multiple assay formats. The table below summarizes the expected quantitative readouts when utilizing this precursor[2][3][4].
Compound Class
Biological Target
Assay Methodology
Key Metric
Typical Activity Range
Thiazole-PROTACs
BRD4 / HER2 (HiBiT-tagged)
Nano-Glo HiBiT Lytic Assay
10 nM – 50 nM
Thiazole-Pyrimidines
CDK9 / Cyclin T1
ADP-Glo Kinase Assay
5 nM – 100 nM
Thiazole-Arylamides
-Glucosidase
Colorimetric (pNPG) Assay
130 µg/mL – 300 µg/mL
References
[2] ChemRxiv. "An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs." ChemRxiv. URL: [Link]
[3] National Institutes of Health (NIH). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities." Journal of Medicinal Chemistry. URL: [Link]
[4] Indian Academy of Sciences. "N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives as multi-target directed ligands." Journal of Chemical Sciences. URL: [Link]
Technical Support Center: Troubleshooting the Hantzsch Thiazole Synthesis
Welcome to the Application Scientist Support Center for the Hantzsch thiazole synthesis. This classic condensation reaction between an α-haloketone and a thioamide (or thiourea) is a cornerstone methodology for synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center for the Hantzsch thiazole synthesis. This classic condensation reaction between an α-haloketone and a thioamide (or thiourea) is a cornerstone methodology for synthesizing thiazole rings—a critical pharmacophore in modern drug development. While generally robust, researchers frequently encounter challenges related to yield optimization, side-reaction mitigation, and stereocenter preservation.
This guide provides field-proven protocols, mechanistic insights, and a comprehensive troubleshooting FAQ to ensure reproducible success in your synthetic workflows.
Mechanistic Pathway & Logic
Understanding the reaction mechanism is the first step in troubleshooting. The Hantzsch synthesis operates via a self-driving thermodynamic cascade. First, the highly nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone (S-alkylation). This forms a thioiminium intermediate. Next, an intramolecular cyclization occurs as the nitrogen attacks the ketone carbonyl, yielding a hydroxythiazoline intermediate. Finally, an acid- or base-catalyzed dehydration ejects a water molecule, driving the formation of the stable, aromatic thiazole ring.
Hantzsch Thiazole Synthesis: Mechanistic pathway from reactants to final thiazole.
Standard Operating Procedure: Self-Validating Protocol for 2-Aminothiazoles
This protocol is engineered with built-in validation checkpoints to ensure high-fidelity results, adapted from established methodologies for 1.
Phase 1: Reaction Setup & Execution
Reagent Preparation: In a suitable reaction vial, combine 1.0 equivalent of the α-haloketone (e.g., 2-bromoacetophenone) with 1.2 to 1.5 equivalents of thiourea.
Causality: Using a slight excess of the thio-nucleophile ensures complete consumption of the highly reactive and often lachrymatory α-haloketone, preventing it from complicating downstream purification.
Solvent Addition: Suspend the reagents in a polar protic solvent such as methanol or ethanol (approx. 1 M concentration). Insert a magnetic stir bar.
Thermal Activation: Heat the mixture to reflux with continuous stirring for 30 to 120 minutes.
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / 50% Hexane mobile phase. The reaction is validated as complete when the UV-active spot corresponding to the starting α-haloketone is completely consumed.
Phase 2: Workup & Isolation
4. Cooling: Remove the reaction from the heat source and allow it to cool to room temperature.
5. Neutralization & Precipitation: Pour the crude reaction mixture into a beaker containing an excess of 5% aqueous sodium carbonate (Na₂CO₃). Swirl vigorously.
Causality: The cyclization and dehydration steps generate hydrobromic acid (HBr), which protonates the basic nitrogen of the newly formed thiazole, creating a water-soluble hydrobromide salt. Quenching with a weak base neutralizes this salt, driving the precipitation of the neutral, water-insoluble thiazole product.
Validation Check: Test the aqueous mixture with pH indicator paper. A pH of ~8 confirms complete neutralization and maximizes your isolated yield.
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water to remove residual inorganic salts and unreacted thiourea.
Verification: Dry the product in an oven at 60°C. Validate the success of the synthesis by comparing the experimental melting point and ¹H-NMR spectra against literature values.
Troubleshooting Guides & FAQs
Troubleshooting workflow for resolving low yields in Hantzsch thiazole synthesis.
Q1: My isolated yield is exceptionally low, and TLC shows unreacted starting materials. How can I drive the reaction to completion?A: Incomplete conversion is typically a thermodynamic issue. The dehydration step of the Hantzsch synthesis requires a significant activation energy. If you are running the reaction at room temperature, the intermediate hydroxythiazoline may stall without dehydrating into the aromatic product.
Actionable Solution: Elevate the temperature to reflux. If conventional heating fails, 2 (e.g., 100°C for 10-20 minutes) provides rapid, uniform volumetric heating that dramatically accelerates intramolecular cyclization and dehydration, often boosting yields to >85%.
Q2: I am synthesizing a thiazole from a chiral amino acid-derived thioamide, but I am observing severe racemization at the α-stereocenter. How can I prevent this?A: Standard Hantzsch conditions are detrimental to chiral substrates because the reaction generates one equivalent of hydrogen bromide (HBr). In refluxing ethanol, this acidic environment promotes enolization and subsequent epimerization at the α-stereogenic center.
Actionable Solution: Implement the3. Perform the initial cyclocondensation under strictly basic conditions (e.g., using KHCO₃ or triethylamine) at reduced temperatures (–18 °C to RT) to isolate the hydroxythiazoline intermediate. Then, perform a controlled dehydration using mild reagents like trifluoroacetic anhydride/pyridine or methanesulfonyl chloride/triethylamine. This bypasses the harsh acidic dehydration, preserving >90% enantiomeric excess (ee).
Q3: I am using a primary thioamide and an α-halolactam, but my NMR shows a complex mixture of products instead of the pure thiazole. What side reactions are occurring?A: When using primary thioamides with specific α-halocarbonyls (like 3-bromooxindoles or α-halolactams), the Hantzsch thiazole synthesis competes directly with the 4. The thioiminium intermediate can either undergo the desired intramolecular cyclization (Hantzsch) or undergo sulfur extrusion/elimination to form an enaminone-type product (Eschenmoser).
Actionable Solution: The product distribution depends heavily on the acidity of the nitrogen and carbon atoms of the intermediate. To favor the thiazole, avoid using strong bases or thiophilic agents (like triphenylphosphine) which promote sulfur extrusion. Stick to polar protic solvents and neutral conditions to stabilize the cyclization pathway.
Q4: The reaction went to completion according to TLC, but I recovered almost no product after aqueous workup. Where did my thiazole go?A: Your product is likely trapped in the aqueous phase as a water-soluble hydrohalide salt. Because the Hantzsch synthesis generates strong acid (HX), the basic nitrogen of the thiazole ring becomes protonated.
Actionable Solution: Re-evaluate your workup protocol. You must 5 with a weak base (like 5% Na₂CO₃ or saturated NaHCO₃) until the pH is slightly basic (~8). This deprotonates the thiazole, rendering it hydrophobic and forcing it to precipitate out of the aqueous solution for easy filtration.
The following table summarizes the causal effects of various reaction parameters on the yield and trajectory of a standard Hantzsch thiazole synthesis.
Parameter
Solvent
Temp (°C)
Additive / Catalyst
Time
Typical Yield
Mechanistic Rationale
Standard
Ethanol
78 (Reflux)
None
2-6 h
70-80%
Protic solvent stabilizes the thioiminium intermediate; heat drives dehydration.
Room Temp
Ethanol
25
None
24 h
< 30%
Insufficient thermal energy to overcome the activation barrier of the dehydration step.
Microwave
Solvent-free
100
None
15 min
85-95%
Rapid, uniform dielectric heating accelerates intramolecular cyclization and minimizes side reactions.
Modified (Chiral)
THF
-18 to 25
Triethylamine
2-4 h
75-90%
Base neutralizes generated HBr, preventing acid-catalyzed epimerization of α-stereocenters.
References
Title: Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Source: BenchChem. URL:5
Title: Hantzsch Thiazole Synthesis. Source: Chem Help Asap. URL:1
Title: Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Source: Beilstein Journal of Organic Chemistry. URL:4
Title: Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis. Source: Synlett / Thieme Connect. URL:3
Side reactions in the synthesis of substituted thiazoles and their prevention
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Mitigating Side Reactions in the Hantzsch Thiazole Synthesis and Related Methodologies Welcome to the Thiazole Synthesis Technical Support Cent...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: Mitigating Side Reactions in the Hantzsch Thiazole Synthesis and Related Methodologies
Welcome to the Thiazole Synthesis Technical Support Center. Because the thiazole pharmacophore is ubiquitous in drug development, the Hantzsch thiazole synthesis remains a cornerstone methodology. However, the classical condensation of α-haloketones with thioamides is prone to yield-limiting side reactions, including dehalogenation, racemization, and unintended coupling. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity thiazole synthesis.
PART 1: Mechanistic Pathway & Divergence Points
To troubleshoot effectively, we must first map the causal relationships between reaction conditions and intermediate fate. The classical Hantzsch synthesis proceeds via an initial S-alkylation to form an α-thioiminium salt, followed by cyclization to a hydroxythiazoline intermediate, and final dehydration [3]. Side reactions occur when intermediates are diverted by pH, temperature, or base selection [2].
Caption: Mechanistic divergence in Hantzsch synthesis showing pathways to target thiazoles and byproducts.
PART 2: Troubleshooting FAQs (Q&A)
Q1: Why am I observing significant dehalogenation of my α-haloketone instead of the desired thiazole?A: Dehalogenation is a common side reaction when using highly substituted or electron-rich α-haloketones [4]. In the presence of certain nucleophiles or under prolonged heating, the α-haloketone undergoes reduction rather than the desired S-alkylation.
Causality: The polar C-X bond becomes susceptible to hydride transfer or single-electron reduction pathways in complex mixtures.
Solution: Switch the leaving group. Replacing the α-bromo/chloro group with an α-tosyloxy (OTs) or α-mesyloxy (OMs) group often suppresses reductive dehalogenation while maintaining excellent leaving group ability for the initial nucleophilic attack.
Q2: My synthesis of an amino acid-derived thiazole results in severe epimerization (loss of enantiomeric purity). How can I prevent this?A: The classical Hantzsch synthesis (refluxing in ethanol) generates one equivalent of hydrogen bromide (HBr) as a byproduct. For chiral substrates like amino acid-derived thioamides, this acidic, high-temperature environment causes rapid epimerization at the α-stereocenter [3].
Causality: HBr promotes enolization of the intermediate or product, destroying the stereocenter.
Solution: Employ the Holzapfel–Meyers–Nicolaou modification . This involves performing the initial condensation under mild, basic conditions (e.g., KHCO₃ at room temperature) to isolate the stable hydroxythiazoline intermediate. Dehydration is then forced using mild reagents like trifluoroacetic anhydride (TFAA)/pyridine or methanesulfonyl chloride (MsCl)/triethylamine (TEA) [3].
Q3: I am getting a mixture of regioisomers and 2-imino-2,3-dihydrothiazoles. What went wrong?A: This typically occurs under highly acidic conditions or when using unsymmetrical α-haloketones and N-substituted thioamides [1].
Causality: Acidic conditions can alter the nucleophilicity of the thioamide's nitrogen vs. sulfur, leading to competitive N-alkylation instead of the required S-alkylation, yielding the 2-imino isomer.
Solution: Buffer the reaction to maintain neutral or slightly basic conditions. If N-alkylation persists, pre-form the thiolate using a mild base to strictly enforce S-alkylation as the first step.
Q4: My reaction with a primary thioamide yielded an Eschenmoser coupling product instead of a thiazole. Why?A: When primary thioamides react with α-haloketones in the presence of a base and a thiophile (or spontaneously under certain conditions), the intermediate α-thioiminium salt can undergo sulfur extrusion [2].
Causality: The base deprotonates the iminium nitrogen, and instead of cyclizing to the hydroxythiazoline, the system undergoes an Eschenmoser coupling reaction (ECR) to form an enaminone.
Solution: To favor the Hantzsch thiazole pathway, omit the strong base during the initial condensation step. The reaction must rely on the inherent nucleophilicity of the thioamide to form the hydroxythiazoline before any base-catalyzed elimination can occur[2].
PART 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and product distribution, providing a predictive framework for your synthesis.
Reaction Condition
Substrate Type
Primary Outcome
Major Side Reaction
Typical Yield
Ethanol, Reflux (Classical)
Simple aliphatic/aryl
Target Thiazole
Minor dehalogenation
75–90%
Ethanol, Reflux (Unbuffered)
Chiral α-haloketone
Racemic Thiazole
Epimerization (>90% ee loss)
60–80%
KHCO₃ (RT) → MsCl/TEA
Chiral α-haloketone
Chiral Thiazole
None (Stereocenter preserved)
85–95%
Strong Base + DMF
Primary Thioamide
Enaminone
Eschenmoser Coupling
<15% (Thiazole)
Acidic pH (< 4.0)
N-substituted thioamide
2-Imino isomer
N-alkylation
Variable
PART 4: Validated Experimental Protocols
To ensure self-validating workflows, the following protocols integrate built-in checkpoints (e.g., TLC isolation of intermediates) to confirm the reaction trajectory before proceeding to the next step.
Protocol A: Standard Buffered Hantzsch Synthesis (Minimizing Isomerization)
Use this protocol for standard substrates prone to acid-catalyzed side reactions.
Preparation: Dissolve the thioamide (1.0 equiv) and the α-haloketone (1.05 equiv) in anhydrous ethanol (0.2 M).
Buffering: Add solid NaHCO₃ (1.5 equiv) to the suspension. Self-Validation Check: The heterogeneous mixture ensures the pH remains slightly basic, neutralizing HX as it forms.
Condensation: Heat the mixture to 60 °C. Monitor by TLC (Hexanes/EtOAc 3:1). The thioamide spot should disappear within 2–4 hours.
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
Purification: Redissolve in dichloromethane, wash with water, dry over Na₂SO₄, and purify via flash chromatography.
Use this protocol for amino acid-derived or highly sensitive chiral substrates [3].
Intermediate Formation: Dissolve the chiral thioamide (1.0 equiv) and α-bromoketone (1.1 equiv) in anhydrous CH₂Cl₂. Add solid KHCO₃ (2.0 equiv).
Room Temperature Stirring: Stir at 20–25 °C for 12 hours. Self-Validation Check: Isolate a small aliquot. NMR/MS should confirm the presence of the hydroxythiazoline intermediate , NOT the fully aromatic thiazole.
Filtration: Filter the mixture through a Celite pad to remove KHCO₃ and concentrate.
Controlled Dehydration: Redissolve the crude hydroxythiazoline in anhydrous CH₂Cl₂ and cool to 0 °C. Add triethylamine (TEA, 3.0 equiv), followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
Aromatization: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. The mesylation of the hydroxyl group forces rapid, base-mediated elimination to the aromatic thiazole without generating free HBr.
Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify. Enantiomeric excess (ee) should remain >98%.
Caption: Step-by-step workflow for the Holzapfel-Meyers-Nicolaou modification ensuring chiral preservation.
References
Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry. Available at:[Link]
Regiocontrolled Synthesis of Substituted Thiazoles . Organic Letters (ACS Publications). Available at:[Link]
Troubleshooting
Troubleshooting low recovery in the extraction of thiazole compounds
Welcome to the Technical Support Center for Sample Preparation. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sample Preparation. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heterocyclic compounds. Thiazoles present a unique set of challenges due to their specific physicochemical properties.
This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind extraction failures, empowering you to design self-validating, high-recovery workflows.
Part 1: The Chemical Causality of Thiazole Extraction
To successfully extract a thiazole derivative, you must first understand its fundamental chemical nature. Thiazoles are 5-membered heterocyclic compounds containing both sulfur and nitrogen. The unsubstituted thiazole ring has a pKa of approximately 2.5 for its conjugate acid, making it a very weak base[1].
However, the addition of functional groups (e.g., in 2-aminothiazole) can significantly alter this pKa. If the pH of your aqueous matrix is not deliberately adjusted to ensure the analyte is in its neutral form, the partition coefficient (LogD) will plummet, leading to poor organic phase recovery[2]. Furthermore, low-molecular-weight thiazoles are notoriously volatile, making them highly susceptible to evaporative losses during sample concentration[3].
Part 2: Troubleshooting FAQs
Q1: I am using hexane for Liquid-Liquid Extraction (LLE), but my recovery is below 20%. Why?A1: You are experiencing a polarity mismatch. Direct extraction relies on matching the solvent's polarity to the target analyte[3]. Thiazoles, particularly those with polar functional groups, have low partition coefficients in highly non-polar solvents like hexane.
The Fix: Switch to a moderately polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Additionally, ensure the aqueous phase pH is at least 2 units above the analyte's pKa to maintain it in a neutral, lipophilic state[2].
Q2: My extraction layers refuse to separate cleanly, leaving a foggy interface. How do I fix this without losing my compound?A2: You are dealing with an emulsion. This commonly occurs when extracting from biological matrices (like plasma or high-fat tissues) that are rich in surfactant-like molecules such as proteins and phospholipids[4].
The Fix: Break tenacious emulsions by adding a simple salt (e.g., NaCl) to saturate the aqueous phase—a process known as "salting out"[4]. This increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules to separate and driving the thiazole into the organic phase[2].
Q3: My LLE recovery is great before the drying step, but after nitrogen blowdown, the recovery drops to <10%. What is happening?A3: You are losing your analyte to volatilization. Thiazole and its low-molecular-weight derivatives are highly volatile (unsubstituted thiazole boils at ~118 °C). During nitrogen evaporation, the analyte co-evaporates with the solvent[3].
The Fix: Lower the water bath temperature to <30 °C during nitrogen blowdown. For extremely volatile compounds, add a "keeper solvent" (e.g., 10–20 µL of a high-boiling solvent like DMF) before evaporation to trap the analyte[3].
Q4: I am using Reversed-Phase Solid-Phase Extraction (RP-SPE), but the thiazole elutes during the wash step. How do I retain it?A4: Thiazoles are often too polar to be strongly retained by standard C18 sorbents during aqueous washes. Because they contain a basic nitrogen atom, they are ideal candidates for Mixed-Mode Cation Exchange (MCX) SPE.
The Fix: Acidify your sample (pH < pKa - 2) to protonate the thiazole ring. The strong cation exchange sites on an MCX cartridge will aggressively hold the protonated thiazole, allowing you to wash with 100% methanol to remove neutral lipids. You can then elute with a basic organic solvent to neutralize the thiazole and release it.
Part 3: Visual Troubleshooting & Workflows
Logical decision tree for troubleshooting liquid-liquid extraction of thiazoles.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic thiazoles.
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized LLE for Thiazoles (with Salting Out)
This protocol is designed to self-validate by forcing phase separation and preventing evaporative loss.
Sample Prep: Aliquot 1.0 mL of the aqueous sample into a 15 mL centrifuge tube.
pH Adjustment: Add 100 µL of 1 M Ammonium Bicarbonate buffer (pH 8.5). Validation check: Spot test on pH paper to verify pH > 7, ensuring the thiazole is un-ionized.
Salting Out: Add 0.2 g of NaCl and vortex until fully dissolved. This increases the partition coefficient and mitigates emulsion formation[2].
Extraction: Add 3.0 mL of Ethyl Acetate (EtOAc).
Agitation: Mix on an orbital shaker for 10 minutes at moderate speed. Do not vortex violently, as high mixing intensity promotes emulsions[4].
Separation: Centrifuge at 3000 x g for 5 minutes.
Recovery: Carefully transfer the upper organic layer to a clean tube.
Concentration: Add 20 µL of DMF as a keeper solvent. Evaporate under a gentle stream of N2 at room temperature (≤30 °C)[3].
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
This protocol utilizes orthogonal retention mechanisms (reversed-phase + ion-exchange) for maximum purity.
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of 2% Formic Acid (FA) in water through a 30 mg MCX cartridge.
Loading: Dilute the sample 1:1 with 4% FA. Validation check: Ensure sample pH < 2 to guarantee complete protonation of the thiazole nitrogen. Load onto the cartridge at 1 mL/min.
Aqueous Wash: Pass 2 mL of 2% FA in water to remove polar, un-ionized interferences.
Organic Wash: Pass 2 mL of 100% Methanol to remove neutral/acidic lipophilic interferences. (The protonated thiazole remains ionically bound).
Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the thiazole, breaking the ionic interaction and releasing it from the sorbent.
Part 5: Quantitative Data & Troubleshooting Matrices
Purity analysis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate by different techniques
An in-depth technical guide for researchers, analytical scientists, and drug development professionals evaluating purity analysis methodologies for thiazole-based intermediates. Executive Summary & Physicochemical Profil...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, analytical scientists, and drug development professionals evaluating purity analysis methodologies for thiazole-based intermediates.
Executive Summary & Physicochemical Profiling
Ethyl 2-(4-Methyl-5-thiazolyl)acetate (CAS: 406727-23-9) is a highly versatile heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), flavorings, and fragrances[1]. Because impurities in upstream intermediates can propagate through synthetic pathways—leading to toxicological risks or yield reductions—rigorous, phase-appropriate purity analysis is a regulatory imperative under ICH Q2(R2) guidelines[2].
To design an optimal analytical strategy, we must first analyze the molecule's physicochemical properties[1]:
Structure: A thiazole ring substituted with a methyl group and an ethyl acetate moiety (Molecular Formula: C8H11NO2S).
Physical State: Colorless to light brown liquid at ambient temperature.
Chromophore: The conjugated thiazole system provides strong UV absorbance, making it highly responsive to photometric detection.
Volatility: As a low-molecular-weight ester, it possesses significant volatility and thermal stability.
Acid-Base Profile: The thiazole nitrogen acts as a weak base, which dictates specific chromatographic mobile phase requirements to prevent secondary interactions.
Based on this profile, this guide objectively compares the three most robust techniques for its purity determination: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography (GC-FID/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse for identifying non-volatile synthesis byproducts, such as the hydrolyzed degradant (2-(4-Methyl-5-thiazolyl)acetic acid) or higher-molecular-weight cross-coupling impurities[3].
The Causality of Method Design:
Because the thiazole nitrogen can interact with residual acidic silanols on silica-based stationary phases, analysts often observe severe peak tailing in neutral mobile phases. To counteract this, the mobile phase must be acidified (typically with 0.1% Orthophosphoric acid or Trifluoroacetic acid)[4]. This protonates the thiazole nitrogen, ensuring it remains in a single ionization state, which drives sharp, symmetrical peaks and maximizes the theoretical plate count.
Gas Chromatography (GC-FID / GC-MS)
Given that Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a volatile liquid, GC is exceptionally well-suited for its primary purity assay.
The Causality of Method Design:
GC-FID provides a superior linear dynamic range for volatile impurities (such as residual reaction solvents or unreacted aliphatic precursors) that lack a UV chromophore and would be entirely invisible to HPLC-UV. Furthermore, coupling GC with Mass Spectrometry (GC-MS) allows for the rapid structural elucidation of unknown transesterification byproducts by analyzing their electron ionization (EI) fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is the gold standard for absolute purity determination. Unlike HPLC or GC, which require a Certified Reference Material (CRM) of the exact analyte to establish a calibration curve, qNMR relies on the fundamental physics of the nucleus[5].
The Causality of Method Design:
In qNMR, the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[6]. By spiking the sample with a highly pure, unrelated internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene-d4), analysts can calculate the absolute mass fraction of the thiazole ester. This is critical during early-stage drug development when a primary CRM for Ethyl 2-(4-Methyl-5-thiazolyl)acetate may not yet exist[7].
Quantitative Data Presentation
The following table summarizes the performance metrics of each technique when applied to Ethyl 2-(4-Methyl-5-thiazolyl)acetate, enabling rapid platform selection based on project needs.
Analytical Metric
HPLC-UV
GC-FID
qNMR (1H)
Primary Application
Non-volatile impurities, degradants
Volatile impurities, residual solvents
Absolute mass fraction (Assay)
Limit of Detection (LOD)
~0.01 - 0.05% (w/w)
~0.005 - 0.01% (w/w)
~0.5 - 1.0% (w/w)
Specificity
High (Retention Time + UV Spectrum)
Very High (Retention Time + MS)
Supreme (Structural confirmation)
Reference Standard Needed?
Yes (Identical CRM required)
Yes (Identical CRM required)
No (Uses independent Internal Standard)
Relative Cost per Analysis
Moderate
Low to Moderate
High (Requires high-field NMR)
Typical Run Time
15 - 30 minutes
20 - 40 minutes
5 - 10 minutes (Acquisition)
Self-Validating Experimental Protocols
To ensure scientific integrity and compliance with ICH Q2(R2) guidelines[8], the following protocols are designed as self-validating systems. Each method includes internal checks to verify that the analytical system is fit-for-purpose before data is reported.
Protocol A: HPLC-UV Impurity Profiling[4]
System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known impurity (e.g., its free acid form). The system is only valid if the resolution (
Rs
) between the two peaks is
≥2.0
and the tailing factor for the main peak is
≤1.5
.
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the initial mobile phase (55% Water / 45% Acetonitrile).
Chromatographic Conditions:
Column: Reverse-phase C18 (e.g., 50 mm × 4.6 mm, 5 μm).
Mobile Phase A: 0.1% v/v Orthophosphoric acid in LC-MS grade Water.
Mobile Phase B: 0.1% v/v Orthophosphoric acid in Acetonitrile.
Gradient: Isocratic elution at 55% A / 45% B.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm and 272 nm (thiazole
λmax
).
Validation Check: Ensure the Relative Standard Deviation (RSD) of five replicate injections of the standard is
≤2.0%
.
Protocol B: GC-FID Volatile Assay
SST: Inject a blank solvent (Dichloromethane) to ensure no ghost peaks elute at the expected retention time of the ester.
Sample Preparation: Dilute the liquid sample to 1.0 mg/mL in anhydrous Dichloromethane.
Chromatographic Conditions:
Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 μm film).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Validation Check: Calculate the signal-to-noise (S/N) ratio of the lowest concentration standard; it must be
≥10
for the Limit of Quantitation (LOQ).
Protocol C: Absolute Purity via qNMR[9]
SST (T1 Relaxation Check): Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (
T1
) of the protons of interest. The relaxation delay (
D1
) must be strictly set to
≥5×T1
(typically 30-60 seconds) to ensure >99% signal recovery between scans. Failure to do this will result in truncated integrals and artificially low purity values.
Sample Preparation: Accurately weigh ~15.0 mg of Ethyl 2-(4-Methyl-5-thiazolyl)acetate and ~5.0 mg of a certified Internal Standard (e.g., 1,4-BTMSB-d4) using a microbalance (readability 0.001 mg)[7]. Dissolve completely in 0.6 mL of
CDCl3
.
Acquisition:
Frequency: 400 MHz or higher.
Pulse Angle: 90° excitation pulse.
Scans: 64 (to ensure high S/N ratio > 250:1).
Calculation: Integrate the isolated singlet of the thiazole proton (aromatic region) and compare it against the IS integral using the standard qNMR mass balance equation.
Analytical Decision Workflow
The following decision tree illustrates the logical pathway for selecting the appropriate purity analysis technique based on the specific analytical target.
Analytical decision workflow for purity determination of Ethyl 2-(4-Methyl-5-thiazolyl)acetate.
References
"ICH Q2 (R2) Validation of Analytical Procedures", MasterControl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBLgbG0lLGqaIFxdAgux5iJSZB5sLjwmtm7RG2_ys9raZPlAKZDbg91-qI6BBIxOcPJQ5melRkMImYLeKuaXJlF_LhPKNT330vbeHCjxEaljJMdj0Vyu-8WmdwbZYVtNnywvwfvwLNhtPYeAtv7qOYwYRQr42ZZmFQAgIwWhwYQnm0DS4sNSb-p6jQYMC9Tg==]
"Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3mgg5MGD1KP5BL8Cow1j2NF42QKiyP02rGbCDCfd1B4n8NhK7qfoJP-Hy5FxaKF--QCw-5fPXb22Wp0PH9e9YZcO33k6NAT9xQp0uqo6sa7h2KDNacbzm7eMBP2yAS3cY2X7hmwL3RTsrvjdt]
"Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives", RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1C_umzE9uk6egEhtbBgQWTf9FheETG1sYuttzd9YeD217iwt8piXHsKHh8wSYNpuKjctmqraFod7CTi5xNt7Nmt0CvxjxexsgB5BgBeGgbBXpwjl1_tVSND4vYOq0yCJDCMoW4R2soEgUnSzz-67aY8mJnbvnZIEa]
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Comparative Guide: Reactivity Profiles of Positional Thiazole Esters
Introduction: The Thiazole Scaffold in Drug Design In medicinal chemistry and drug development, the 1,3-thiazole ring is a privileged pharmacophore, forming the core of blockbuster therapeutics such as the HIV protease i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazole Scaffold in Drug Design
In medicinal chemistry and drug development, the 1,3-thiazole ring is a privileged pharmacophore, forming the core of blockbuster therapeutics such as the HIV protease inhibitor ritonavir and numerous antimicrobial agents . When designing synthetic routes, researchers frequently rely on thiazole carboxylates (esters) as key intermediates.
However, treating all thiazole esters as chemically equivalent is a critical operational error. The position of the ester functional group—C2, C4, or C5—dictates its electrophilicity, fundamentally altering its reactivity toward nucleophiles during hydrolysis or aminolysis. This guide provides an objective, data-backed comparative analysis of ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate, detailing the causality behind their reactivity and providing optimized, self-validating experimental protocols.
Mechanistic Causality: The Electronic Landscape of Thiazole
To master thiazole reactivity, one must understand the inherent electronic asymmetry of the heterocycle . The position of the ester dictates its susceptibility to nucleophilic attack based on the following electronic principles:
The C2 Position (Hyper-Electrophilic): The C2 carbon is flanked directly by the electronegative nitrogen and sulfur atoms. This creates a profound inductive electron-withdrawing effect (-I effect). Consequently, the carbonyl carbon of a C2-ester is highly electron-deficient, making it exceptionally susceptible to nucleophilic attack. While this enables rapid saponification even at 0 °C, it introduces a severe complication: the resulting C2-carboxylic acid is highly prone to spontaneous decarboxylation, as the adjacent heteroatoms stabilize the transient C2-carbanion.
The C5 Position (Electron-Rich): Conversely, the C5 position is relatively electron-rich. Through resonance (+M effect), the sulfur atom can donate electron density across the conjugated system to the C5 carbon . This dampens the partial positive charge on the C5-ester carbonyl, significantly reducing its electrophilicity. Hydrolyzing a C5-ester requires forcing conditions, such as high concentrations of base (e.g., 5N NaOH) and elevated temperatures.
The C4 Position (Intermediate): The C4 position lacks the extreme inductive withdrawal of C2 and the direct resonance enrichment of C5. Esters at this position exhibit moderate, predictable reactivity, akin to standard electron-neutral aromatic esters .
Visualizing the Reactivity Pathways
Electronic influence of the thiazole ring on positional ester reactivity and hydrolysis conditions.
Comparative Quantitative Data
The following table summarizes the optimized alkaline hydrolysis (saponification) parameters for the three ethyl thiazole carboxylate isomers, reflecting their distinct electrophilic natures.
Thiazole Ester Isomer
Relative Electrophilicity
Optimal Saponification Base
Temp / Time
Decarboxylation Risk
Ethyl thiazole-2-carboxylate
High
1.05 eq LiOH (aq)
0 °C / 1–2 h
Very High
Ethyl thiazole-4-carboxylate
Moderate
2.0 eq NaOH (aq)
25 °C / 4–6 h
Low
Ethyl thiazole-5-carboxylate
Low
5.0 eq 5N NaOH (aq)
60 °C / 12–18 h
Very Low
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that a robust protocol must include internal checks to validate success and prevent side reactions. The methodologies below are designed as self-validating systems to ensure high-fidelity results.
Protocol 1: Mild Hydrolysis of Ethyl Thiazole-2-carboxylate
Objective: Achieve complete hydrolysis while strictly suppressing spontaneous decarboxylation.
Dissolution: Dissolve 1.0 mmol of ethyl thiazole-2-carboxylate in 5 mL of a 3:1:1 mixture of THF/MeOH/H₂O. Cool the flask to exactly 0 °C in an ice bath.
Base Addition: Add 1.05 mmol of LiOH·H₂O. (Scientific Rationale: Using LiOH prevents the harsher local pH spikes associated with NaOH/KOH, protecting the fragile C2-carboxylate). Stir at 0 °C for 1.5 hours.
Validation (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material should yield a polar baseline spot (the carboxylate salt). Caution: If a new, highly non-polar spot appears near the solvent front, decarboxylation to the volatile unsubstituted thiazole has occurred.
Quenching: While maintaining 0 °C, carefully acidify the mixture using cold 1N HCl dropwise until the pH reaches exactly 3.5–4.0. Do not over-acidify, as extreme low pH accelerates decarboxylation.
Isolation: Extract rapidly with cold ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C.
Protocol 2: Standard Hydrolysis of Ethyl Thiazole-4-carboxylate
Objective: Routine saponification to yield a stable carboxylic acid .
Dissolution: Dissolve 1.0 mmol of ethyl thiazole-4-carboxylate in 5 mL of THF/MeOH (1:1).
Base Addition: Add 2.0 mL of 1N aqueous NaOH (2.0 mmol). Stir at room temperature (25 °C) for 4–6 hours.
Validation: The reaction is highly stable. Complete conversion is indicated by the formation of a white precipitate (sodium salt) in the organic/aqueous mixture as the reaction progresses.
Isolation: Concentrate to remove THF/MeOH. Dilute with water, wash once with diethyl ether to remove unreacted ester, and acidify the aqueous layer to pH 2 with 2N HCl. Filter the resulting stable white precipitate.
Protocol 3: Forcing Hydrolysis of Ethyl Thiazole-5-carboxylate
Objective: Overcome the low electrophilicity of the C5-ester without degrading the heterocycle .
Dissolution: Dissolve 1.0 mmol of ethyl thiazole-5-carboxylate in 4 mL of ethanol.
Base Addition: Add 1.0 mL of 5N aqueous NaOH (5.0 mmol). The high concentration is required to drive the nucleophilic addition against the electron-rich C5 center.
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12–18 hours.
Validation: TLC monitoring is critical. The C5-ester is notoriously stubborn; if unreacted starting material persists after 18 hours, add an additional 0.5 mL of 5N NaOH and continue heating.
Isolation: Cool to room temperature, remove ethanol in vacuo, and acidify the aqueous residue to pH 3 with concentrated HCl in an ice bath to precipitate the thiazole-5-carboxylic acid.
References
Title: Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein
Source: Biochemical Pharmacology (NIH PMC)
URL: [Link]
Title: Chemistry of the Thiazoles - Part I. Synthesis of 5-Aminothiazole Derivatives
Source: Proceedings of the Indian Academy of Sciences
URL: [Link]
Validation
Evaluating the performance of different catalysts in thiazole synthesis
Evaluating Catalytic Systems in Thiazole Synthesis: A Comparative Performance Guide Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of widely prescribed pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Catalytic Systems in Thiazole Synthesis: A Comparative Performance Guide
Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of widely prescribed pharmaceuticals such as dasatinib (anticancer), meloxicam (anti-inflammatory), and ritonavir (antiviral)[1]. While the classical Hantzsch thiazole synthesis—the condensation of α-haloketones with thioamides—remains a cornerstone methodology, modern drug development demands highly efficient, regioselective, and environmentally sustainable catalytic systems[2]. This guide provides an objective, data-driven evaluation of contemporary catalysts used in thiazole synthesis, ranging from homogeneous transition metals to recoverable heterogeneous systems and metal-free organocatalysts.
Mechanistic Paradigms in Catalyst Selection
The choice of catalyst dictates the reaction trajectory, directly influencing chemoselectivity, reaction kinetics, and the environmental impact of the synthesis.
Homogeneous Alkaline Earth & Transition Metals: Catalysts such as calcium triflate (Ca(OTf)₂) and copper triflate (Cu(OTf)₂) offer precise chemoselectivity for complex substrates. For example, Ca(OTf)₂ acts as a carbophilic Lewis acid that can distinguish between C-C double and triple bonds, facilitating the synthesis of highly functionalized thiazoles directly from propargyl alcohols[3]. Meanwhile, Cu(OTf)₂ enables the coupling of α-diazoketones with thiourea, streamlining the synthetic route by eliminating the need for lachrymatory α-haloketones[2].
Heterogeneous & Magnetic Nanocatalysts: To address the critical challenge of heavy metal contamination in Active Pharmaceutical Ingredients (APIs), heterogeneous systems like silica-supported tungstosilicic acid and magnetic nanocomposites have been engineered[4][5]. These catalysts provide a high surface area of active sites and can be rapidly recovered via simple filtration or an external magnetic field, ensuring a sustainable, scalable synthetic cycle[4].
Metal-Free Organocatalysis & Photoredox: Pushing towards ultimate sustainability, amino acids such as asparagine have emerged as eco-friendly organocatalysts for one-pot thiazole synthesis[2]. Additionally, visible-light photoredox catalysis offers a paradigm shift for the late-stage C-H functionalization of existing thiazole rings under mild, metal-free conditions[6].
Quantitative Benchmarking of Catalytic Systems
The following table summarizes the experimental performance of leading catalytic systems, providing a comparative baseline for selecting the optimal methodology based on substrate scope and operational constraints.
Catalytic System
Catalyst Classification
Substrate Scope
Reaction Conditions
Reported Yield
Key Mechanistic Advantage
Ca(OTf)₂ / Bu₄NPF₆
Homogeneous (Alkaline Earth)
Propargyl alcohols + thioamides
Toluene, 120 °C
~81%
High chemoselectivity for C-C triple bonds over double bonds[3].
Cu(OTf)₂
Homogeneous (Transition Metal)
α-diazoketones + thiourea
Mild conditions
>85%
Eliminates the need for highly reactive, lachrymatory α-haloketones[2].
Silica-Tungstosilicic Acid
Heterogeneous (Solid Acid)
3-(bromoacetyl)pyran-2-one + thiourea + aldehyde
Ultrasonic irradiation
79–90%
One-pot multicomponent reaction; easily recoverable via simple filtration[5].
To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but also the fundamental causality behind the experimental design.
Protocol A: Chemoselective Synthesis via Homogeneous Ca(OTf)₂ Catalysis[3]
Objective: Synthesis of highly substituted thiazoles from tert-propargyl alcohols and thioamides.
Causality & Design: Calcium triflate acts as a carbophilic Lewis acid. Its primary function is to preferentially activate the alkyne moiety of the propargyl alcohol, lowering the LUMO to facilitate nucleophilic attack by the thioamide sulfur. The additive tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) is introduced to stabilize the ionic intermediates and enhance the solubility of the calcium complex in the non-polar solvent (toluene). A temperature of 120 °C provides the necessary thermodynamic driving force for the subsequent dehydration and ring closure.
Step-by-Step Procedure:
In an oven-dried Schlenk tube, combine the target propargyl alcohol (0.28 mmol) and thiobenzamide (0.42 mmol).
Add the catalyst system: Ca(OTf)₂ (5 mol%) and Bu₄NPF₆ (5 mol%).
Suspend the mixture in anhydrous toluene (2 mL) to ensure a moisture-free environment, preventing premature quenching of the Lewis acidic calcium centers.
Heat the reaction mixture to 120 °C under continuous magnetic stirring.
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the propargyl alcohol spot indicates the termination of the cyclocondensation phase.
Cool the vessel to room temperature, concentrate under reduced pressure, and purify the crude mixture via silica-gel column chromatography (1% EtOAc in petroleum ether).
Quality Control: Confirm the product structure and stereoselectivity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS)[3].
Protocol B: Green Multicomponent Synthesis via Heterogeneous Silica-Supported Tungstosilicic Acid[5]
Objective: One-pot synthesis of Hantzsch thiazole derivatives using a recoverable solid acid catalyst.
Causality & Design: Silica-supported tungstosilicic acid provides a dense array of Brønsted acid sites dispersed over a high-surface-area matrix, which accelerates the condensation of the aldehyde and thiourea. Ultrasonic irradiation is employed instead of conventional heating to induce acoustic cavitation; the rapid formation and collapse of microbubbles create localized hot spots that drastically enhance mass transfer in the heterogeneous mixture, reducing reaction times while maintaining high yields.
Step-by-Step Procedure:
In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv), thiourea (1.0 equiv), and the substituted benzaldehyde (1.0 equiv).
Add the silica-supported tungstosilicic acid catalyst (optimized mol%).
Suspend the reactants in an environmentally benign solvent mixture (e.g., Ethanol/Water 50/50 v/v).
Subject the mixture to ultrasonic irradiation.
Self-Validation Step: Monitor the precipitation of the product. The formation of a solid mass within the solvent matrix typically indicates the successful generation of the thiazole derivative.
Filter the mixture to isolate the crude product and the heterogeneous catalyst.
Catalyst Recovery & Validation: Wash the recovered catalyst with hot ethanol, dry it under a vacuum, and weigh it to confirm mass retention before reusing it in subsequent synthetic cycles[5].
Recrystallize the crude product to obtain the pure thiazole derivative.
Visualizing the Catalytic Workflow
The logical progression of a heterogeneous catalytic synthesis—from substrate activation to catalyst recovery—is mapped below.
Workflow of heterogeneous catalytic multicomponent thiazole synthesis.
References
Recent Advances in the Multicomponent Synthesis of Thiazoles. Emerging Horizons in Scientific Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdXoHUKL_0SwWomQ0sRMiSEociJBxprSUIq1q4gBJhEW5m1GcGc4NQsFI51-38C7kSc4Cpw89OJminhJoxkm6QNJpjVJ9WCe1AONgNTK-vQogTpYQawhvK7VsGGdc0i_qV_7ukxfaPg==]
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Structural analogs of Ethyl 2-(4-Methyl-5-thiazolyl)acetate and their properties
As a Senior Application Scientist in medicinal chemistry, selecting the optimal heterocyclic building block is rarely a matter of simple substitution; it requires a deep understanding of steric hindrance, electronic dist...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, selecting the optimal heterocyclic building block is rarely a matter of simple substitution; it requires a deep understanding of steric hindrance, electronic distribution, and downstream reactivity. The thiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for pyridine or oxazole rings to modulate lipophilicity and metabolic stability.
This guide provides an objective, data-driven comparison of Ethyl 2-(4-Methyl-5-thiazolyl)acetate and its primary structural analogs, detailing their physicochemical properties, mechanistic utility, and validated synthetic workflows for pharmaceutical development.
Structural & Physicochemical Profiling
The position of functional groups on the thiazole ring dictates the molecule's synthetic trajectory. While Ethyl 2-(4-Methyl-5-thiazolyl)acetate features an unhindered ester group ideal for elongation, its analogs offer divergent reactive sites (such as C2-amines or C5-alcohols) that cater to different therapeutic classes.
Table 1: Comparative Physicochemical Data of Key Thiazole Analogs
Compound
CAS Number
Molecular Weight
Key Structural Feature
Primary Synthetic Application
Ethyl 2-(4-Methyl-5-thiazolyl)acetate
406727-23-9
185.24 g/mol
C5-acetate ester, C4-methyl
Amidation, ester hydrolysis for anti-inflammatory APIs[1][2].
4-Methyl-5-thiazoleethanol
137-00-8
143.21 g/mol
C5-hydroxyethyl side chain
Direct precursor in thiamine biosynthesis; anticonvulsants[3][4].
Ethyl 2-amino-4-thiazoleacetate
53266-94-7
186.23 g/mol
C2-amino, C4-acetate ester
Dual-reactivity for cephalosporins and SHMT inhibitors[5][6].
2-Acetylthiazole
24295-03-2
127.16 g/mol
C2-acetyl group
Aldol condensations; synthesis of triazolothiazoles[7][8].
Mechanistic Applications in Drug Discovery
The selection between these analogs hinges on the required mechanism of action and the target receptor's binding pocket.
Ethyl 2-(4-Methyl-5-thiazolyl)acetate: This compound is primarily utilized when a stable, non-basic thiazole core is required. The methylene group adjacent to the ester is highly susceptible to enolization, making it an excellent candidate for
α
-alkylation or direct amidation to form complex peptide-like linkages without interfering with the thiazole nitrogen.
4-Methyl-5-thiazoleethanol (Sulfurol): Unlike ester-bearing analogs, this compound participates directly in redox reactions and kinase-mediated phosphorylation. Its primary value lies in its ability to mimic endogenous thiamine metabolic pathways, making it a critical intermediate for neuroprotective formulations and microbiological assays targeting cellular energy production[4][9].
Ethyl 2-amino-4-thiazoleacetate: This analog offers orthogonal reactivity. The C2-amino group allows for selective acylation (e.g., forming chloroacetamido derivatives), while the C4-ester remains available for subsequent saponification or coupling. This dual-reactivity is the cornerstone of synthesizing complex Serine Hydroxymethyltransferase (SHMT) inhibitors for oncology[5][6].
Pathway Visualization
Divergent synthetic pathways of thiazole building blocks in pharmaceutical development.
Validated Experimental Workflows
To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent choices and in-process controls (IPCs).
Protocol A: Microwave-Assisted Synthesis of Ethyl 2-amino-4-thiazoleacetate
Causality: Conventional thermal cyclocondensation of ethyl acetoacetate and thiourea requires up to 8 hours. By utilizing microwave dielectric heating, the activation energy (
Ea
) is drastically reduced from 105.6 kJ/mol to 62.3 kJ/mol, increasing molecular collision frequency and completing the reaction in 15 minutes with a 90% yield[10].
Preparation: In a 50 mL microwave-safe quartz vessel, combine ethyl acetoacetate (1.0 eq, 10 mmol) and thiourea (1.2 eq, 12 mmol).
Catalysis: Add 5 mol% of
NaHSO4−SiO2
. Rationale: The solid-supported acid catalyst facilitates rapid dehydration without the corrosive risks of liquid mineral acids.
Irradiation: Seal the vessel and subject it to microwave irradiation at 300W (maintaining an internal temperature of 110°C) for exactly 15 minutes.
Self-Validation (IPC): Spot the crude mixture on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the UV-active ethyl acetoacetate spot (
Rf≈0.6
) confirms full conversion.
Isolation: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under vacuum to yield the crystalline product.
Protocol B: Selective Acylation of Ethyl 2-amino-4-thiazoleacetate
Causality: The objective is to synthesize Ethyl 2-(2-chloroacetamido)thiazol-4-yl acetate, a critical intermediate for anticancer agents[6]. The 2-amino group of the thiazole is nucleophilic but less reactive than aliphatic amines due to electron delocalization into the ring. Performing the reaction at 0°C with a slight excess of chloroacetyl chloride ensures mono-acylation while strictly preventing the cleavage of the C4-ester[6].
Solvation: Dissolve Ethyl 2-amino-4-thiazoleacetate (1.0 eq, 5 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Base Addition: Add Triethylamine (TEA) (1.5 eq, 7.5 mmol) and cool the reaction flask to 0°C using an ice-water bath. Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the degradation of the acid-sensitive ester.
Self-Validation (IPC): After 1.5 hours of stirring at room temperature, analyze an aliquot via LC-MS. The reaction is complete when the target mass (
[M+H]+≈263.0/265.0
) dominates the chromatogram, with no starting material remaining[6].
Purification: Quench the reaction with 20 mL of cold distilled water. Extract with ethyl acetate, dry the organic layer, and recrystallize the crude solid from ethanol to obtain a white powder (mp 145–147 °C)[6].
References
Google Patents. "WO2018106636A1 - Shmt inhibitors and uses thereof". WIPO Patent Database.
Journal of Chemistry and Technologies. "SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD". Uran.ua. Available at:[Link]
NIST WebBook. "2-Acetylthiazole". National Institute of Standards and Technology. Available at:[Link]
A Comparative Docking Analysis of Ethyl 2-Thiazolylacetate Derivatives as Cyclooxygenase Inhibitors
A Technical Guide for Researchers in Drug Discovery The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered sign...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] A key strategy in the rational design of novel therapeutics is the use of in silico molecular docking to predict the binding affinities and interaction patterns of new chemical entities with biological targets.[5] This guide provides a comparative analysis of molecular docking studies on a series of ethyl 2-thiazolylacetate derivatives, offering insights into their potential as selective cyclooxygenase (COX) inhibitors.
This analysis centers on a series of ethyl 2-[2-substituted-4-(thiophen-2-yl)thiazol-5-yl]acetates, which share a close structural resemblance to the ethyl 2-(4-methyl-5-thiazolyl)acetate framework. The primary distinction lies in the substitution at the 4-position of the thiazole ring (thiophenyl versus methyl). The comparative docking study discussed herein evaluates the binding of these derivatives to COX-1 and COX-2, the key enzymes in the prostaglandin biosynthesis pathway and prominent targets for anti-inflammatory drugs.
The Rationale for Comparative Docking
Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a macromolecule (protein).[5] By comparing the docking scores and binding modes of a series of related compounds, researchers can elucidate structure-activity relationships (SAR).[2] This process is instrumental in identifying which chemical modifications enhance binding affinity and selectivity for a target protein, thereby guiding the synthesis of more potent and specific drug candidates.
Experimental and Computational Workflow
The design and evaluation of novel therapeutic agents typically follow a structured workflow, integrating chemical synthesis with in silico and in vitro testing.
General Synthetic Protocol for Ethyl 2-Thiazolylacetate Derivatives
The synthesis of the parent ethyl 2-(2-amino-4-(thiophen-2-yl)thiazol-5-yl)acetate serves as a foundational step. This is often achieved through a Hantzsch thiazole synthesis or a variation thereof. For the specific series under comparison, various aryl amines or aryl hydrazines are then reacted with the core structure to yield the final substituted derivatives.
Step-by-Step Synthesis:
Formation of the Thiazole Ring: A common route involves the reaction of an α-haloketone with a thiourea or thioamide derivative.[6] For the core structure in the primary study for this guide, this would involve a multi-step synthesis starting from ethyl acetoacetate.[7]
Introduction of Substituents: The synthesized thiazole core is then reacted with various substituted anilines or hydrazines to introduce diversity at the 2-position of the thiazole ring. This is often carried out under reflux in a suitable solvent like ethanol.[3]
Molecular Docking Methodology
A standardized workflow is crucial for obtaining reliable and comparable docking results.[5]
Step-by-Step Docking Protocol:
Protein Preparation: The three-dimensional crystal structures of the target proteins (COX-1 and COX-2) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned to the protein atoms.[5]
Ligand Preparation: The 2D structures of the ethyl 2-thiazolylacetate derivatives are sketched and converted to 3D structures. Energy minimization is then performed to obtain the most stable conformation.[5]
Grid Generation: The binding site on the protein is defined. This is typically centered on the active site where the natural substrate or a known inhibitor binds. A grid box is generated to encompass this site, defining the search space for the docking algorithm.[5]
Molecular Docking: Using specialized software (e.g., AutoDock, GLIDE, Molegro Virtual Docker), the prepared ligands are docked into the defined grid box of the receptor.[5][8] The software samples numerous poses of the ligand and calculates a binding score for each.
Analysis of Results: The docked poses are ranked based on their scores (e.g., binding energy in kcal/mol). The poses with the best scores are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.[5]
A generalized workflow for in-silico molecular docking studies.
Comparative Docking Performance of Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates
The following table summarizes the docking results of a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates against COX-1 and COX-2. The docking scores represent the binding energy in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
The docking results reveal several key insights into the structure-activity relationships of these thiazolylacetate derivatives:
Selectivity for COX-2: All the tested compounds showed a more favorable binding energy for COX-2 over COX-1, suggesting a potential for selective COX-2 inhibition.[3] This is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Impact of Halogen Substitution: The presence of a halogen atom (F, Cl, Br, I) at the para-position of the 2-arylamino group appears to be crucial for good binding affinity.[3] Among the halogenated derivatives, the bromo-substituted compound (5h) exhibited the most favorable docking score against COX-2.[3]
Role of the Nitro Group: The derivative with a 4-nitrophenyl substituent (5j) displayed the highest predicted binding affinity for COX-2.[3] This is attributed to its ability to form an additional hydrogen bond with Tyr385 in the active site, in addition to the common interaction with Ser530.[3]
Key Amino Acid Interactions: A consistent interaction across the most active derivatives is the formation of a hydrogen bond between the ester carbonyl group of the ethyl acetate moiety and the hydroxyl group of Ser530 in the COX-2 active site.[3] Additionally, a pi-sulfur interaction between the thiophene ring and Met522 was observed for the halogenated compounds.[3]
Structural variations in the compared ethyl 2-thiazolylacetate derivatives.
Conclusion and Future Directions
The comparative molecular docking study of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates provides valuable insights for the design of novel anti-inflammatory agents. The results indicate that substitutions at the 2-position of the thiazole ring significantly influence the binding affinity and selectivity for COX-2. Specifically, the presence of electron-withdrawing groups, such as halogens or a nitro group, at the para-position of the aryl ring enhances the interaction with the COX-2 active site.
These in silico findings offer a strong rationale for the synthesis and in vitro biological evaluation of these and structurally related compounds. Future work should focus on synthesizing derivatives with other electron-withdrawing and electron-donating groups to further refine the structure-activity relationship. Additionally, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to further validate the docking results. This integrated approach of computational modeling and experimental validation is essential for the efficient discovery and development of the next generation of thiazole-based therapeutics.
References
Attimarad, M. V., Khedr, M. A., & Aldhubiab, B. E. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
BenchChem. (2025).
In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure, 1245, 131069.
Ali, T. E., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances.
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). Molecules, 26(6), 1735.
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7351.
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33269-33283.
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2020). Scientific Reports, 10(1), 1-13.
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015). Molecules, 21(1), 1.
Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(13), 6065-6080.
Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. (2021). Journal of Molecular Structure, 1230, 129876.
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1731.
Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. (2023). Indian Journal of Chemical Technology, 29(6).
Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (2022). Arabian Journal of Chemistry, 15(10), 104118.
Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one deriv
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Semantic Scholar.
Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. (2023). ACS Omega.
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6546.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules, 29(2), 333.
Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2025). Molecules, 30(17), 3568.
Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as. (2026). Asian Journal of Chemistry, 38(2), 361-370.
In Silico to In Vitro: A Comparative Guide to QSAR Methodologies for Thiazole Derivatives
Thiazole derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and anticancer agents. However, the traditional trial-...
Author: BenchChem Technical Support Team. Date: March 2026
Thiazole derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and anticancer agents. However, the traditional trial-and-error approach to synthesizing these derivatives is cost-prohibitive and time-consuming. Quantitative Structure-Activity Relationship (QSAR) modeling bridges this gap by mathematically correlating molecular structures with biological activity, allowing researchers to predict the efficacy of novel compounds before they ever touch a flask.
This guide objectively compares the performance of 2D-QSAR, 3D-QSAR, and Machine Learning-based QSAR methodologies applied to thiazole derivatives. By synthesizing computational predictions with rigorous experimental validation data, this guide provides a self-validating framework for drug development professionals.
Comparative Analysis of QSAR Methodologies
Selecting the correct QSAR methodology depends heavily on the biological target, the diversity of the dataset, and the computational resources available. Below is an objective comparison of the three primary approaches used for optimizing thiazole derivatives.
2D-QSAR (Topological & Physicochemical)
2D-QSAR models utilize multiple linear regression (MLR) or partial least squares (PLS) to correlate 2D molecular descriptors (e.g., molecular weight, topological indices, logP) with biological activity.
Performance: In studies targeting Gram-positive bacterial inhibition, 2D-QSAR models for aryl thiazole derivatives have achieved high internal consistency (
R2=0.9521
) and cross-validation (
Q2=0.8619
)[1].
Best For: Large, structurally diverse datasets where 3D alignment is difficult. It is computationally inexpensive but lacks spatial resolution for deep binding pockets.
3D-QSAR (CoMFA & CoMSIA)
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), map the steric and electrostatic fields of a molecule in 3D space.
Performance: 3D-QSAR is highly effective for rigid targets. For example, a 3D-QSAR model developed for novel thiazole carboxamide derivatives targeting the COX-2 enzyme yielded exceptional predictive power (
R2=0.991
,
Q2=0.682
), leading to the discovery of Compound 2b, which demonstrated an experimental
IC50
of 0.191 μM against COX-2[2]. Similarly, 3D-QSAR applied to 4,5-dihydro-1H-pyrazole thiazole derivatives successfully identified potent BRAF(V600E) inhibitors[3].
Best For: Congeneric series (compounds sharing a common core scaffold) where precise spatial interactions with a target receptor dictate efficacy.
Machine Learning-QSAR (ANN & Random Forest)
Advanced statistical methods like Artificial Neural Networks (ANN) capture non-linear relationships between descriptors and biological activity.
Performance: When modeling thiazole derivatives as PIN1 inhibitors for cancer therapy, ANN architectures outperformed traditional linear models, achieving an
R2
of 0.98 and a cross-validated
Rcv2
of 0.99.
Best For: Complex datasets with non-linear structure-activity landscapes, though they often act as a "black box," making mechanistic interpretation difficult.
Experimental Validation & Performance Data
A QSAR model is only as reliable as its experimental validation. The table below summarizes the predictive metrics and corresponding in vitro experimental data for thiazole derivatives optimized via different QSAR methodologies.
Methodology
Target / Disease Area
Best Model Metrics (
R2
,
Q2
)
Top Validated Compound
Experimental
IC50
Key Advantage
3D-QSAR
BRAF(V600E) / Melanoma
Not explicitly reported
Compound 10d
0.05 μM
High spatial resolution of steric/electrostatic fields[3]
Self-Validating Experimental Protocol: From In Silico to In Vitro
To ensure scientific integrity, every QSAR study must operate as a self-validating system. The following protocol outlines the step-by-step methodology for coupling computational predictions with wet-lab validation.
Phase 1: In Silico Modeling
Dataset Curation & Transformation: Curate a congeneric series of thiazole derivatives with known experimental
IC50
values. Convert all
IC50
values to
pIC50
(
−logIC50
).
Geometry Optimization: Utilize Density Functional Theory (DFT) or MMFF94 force fields to optimize the 3D structures of all molecules, ensuring they represent the lowest energy conformers.
Molecular Alignment (Critical for 3D-QSAR): Align all molecules to a common thiazole pharmacophore core. This ensures that the electrostatic and steric fields are compared at homologous spatial coordinates.
Model Generation & Validation: Split the dataset into a training set (70-80%) and a test set (20-30%). Generate the model using PLS regression. Validate internally using Leave-One-Out Cross-Validation (LOOCV) to obtain
Q2
, and externally using the test set to obtain
Rpred2
.
Phase 2: In Vitro Experimental Validation
Chemical Synthesis: Synthesize the newly designed "hit" compounds that the QSAR model predicts will have the highest
pIC50
.
Biological Assay Execution: Perform target-specific in vitro assays. For example, to validate a BRAF(V600E) inhibitor, utilize a kinase inhibition assay alongside flow cytometry to measure dose-dependent apoptosis in MCF-7 or WM266.4 cell lines[3].
Feedback Loop: Compare the experimental
IC50
with the predicted
IC50
. Feed this data back into the training set to iteratively refine the QSAR model's predictive accuracy.
Fig 1. Self-validating QSAR workflow for thiazole derivative optimization.
Expertise & Experience: The Causality Behind Experimental Choices
As an Application Scientist, it is vital to understand why specific parameters are chosen in QSAR modeling, rather than just executing software commands.
Why use
pIC50
instead of
IC50
? The free energy of binding (
ΔG
) is directly proportional to the logarithm of the binding constant. By converting
IC50
to
pIC50
, we ensure a linear relationship between the structural descriptors and the binding affinity, which is a fundamental requirement for linear regression models like MLR and PLS.
Why is external validation mandatory? Relying solely on internal validation (
Q2
from LOOCV) is a common pitfall that leads to overfitting. A model might perfectly memorize the training set but fail entirely on novel compounds. External validation (
Rpred2
) using a structurally distinct test set proves the model has learned the underlying chemical rules, not just the data points.
The Causality of Apoptosis in Thiazole Efficacy: When validating thiazole derivatives like Compound 10d against BRAF(V600E), observing a low
IC50
(0.05 μM) in a biochemical assay is insufficient. Flow cytometry must be used to prove that this kinase inhibition translates to cellular apoptosis in melanoma (WM266.4) and breast cancer (MCF-7) cell lines[3].
Fig 2. Mechanism of BRAF(V600E) pathway inhibition by optimized thiazole derivatives.
References
Source: International Journal of Pharmaceutical Sciences and Drug Research (via ResearchGate)
Title: Synthesis, biological evaluation and 3D-QSAR study of novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V⁶⁰⁰E)
Title: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study
Source: Dove Medical Press
URL
Title: QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods
Source: IMIST
URL
Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies
Source: ACS Omega
URL
Comparison of the cost-effectiveness of different synthesis routes
Process Intensification and Cost-Effectiveness in API Manufacturing: A Comparative Analysis of Molnupiravir Synthesis Routes The rapid scale-up of Molnupiravir (MK-4482), a direct-acting antiviral, presented a unique cha...
Author: BenchChem Technical Support Team. Date: March 2026
Process Intensification and Cost-Effectiveness in API Manufacturing: A Comparative Analysis of Molnupiravir Synthesis Routes
The rapid scale-up of Molnupiravir (MK-4482), a direct-acting antiviral, presented a unique challenge to the pharmaceutical industry: how to synthesize hundreds of metric tons of a complex nucleoside analog sustainably and cost-effectively. Early medicinal chemistry routes were plagued by poor atom economy, high solvent waste, and extensive chromatographic purifications.
This guide objectively compares the evolution of Molnupiravir synthesis—from traditional nucleoside chemistry to advanced continuous-flow and biocatalytic cascades—providing actionable data and validated protocols for process chemists and drug development professionals.
Mechanistic Rationale: Overcoming the Uridine Bottleneck
The original route developed by Emory University utilized Uridine as the starting material. While effective for early-stage discovery, it required a 5-step sequence involving exhaustive protection, triazole formation, esterification, oximation, and deprotection. The reliance on stoichiometric activating agents and the inherent lack of regioselectivity resulted in a maximum overall yield of ~17% 1. Furthermore, Life Cycle Costing (LCC) and Life Cycle Assessment (LCA) of this route revealed prohibitive environmental impacts and costs due to intensive chloroform and diethyl ether usage 2.
To improve the Cost of Goods (COGs) and scalability, two divergent strategies emerged:
A. Chemical Process Intensification (The Cytidine Route):
By switching the starting material to Cytidine—a widely available commodity chemical (~$60/kg)—chemists bypassed the costly triazole intermediate. Direct transamination of Cytidine yields N4-hydroxycytidine (NHC), which can then be selectively acylated. This route improved yields to 44–62% and reduced COGs to approximately $281/kg 3.
B. Biocatalytic Cascade (The Merck/Turner Route):
The most elegant solution involved abandoning traditional chemical protection entirely. By engineering a ribosyl-1-kinase and a uridine phosphorylase, researchers enabled a 3-step synthesis from basic ribose and uracil derivatives. The genius of this route lies in its phosphate-recycling strategy, which eliminates the need for stoichiometric phosphoryl donors and simplifies downstream processing (DSP), achieving a 69% yield 4.
Figure 1: High-level comparison of Molnupiravir synthesis routes highlighting yield and complexity.
Quantitative Comparison of Synthesis Routes
Metric
Route A: Original Emory
Route B: M4ALL Cytidine
Route C: Merck Biocatalytic
Starting Material
Uridine
Cytidine
Ribose / Uracil derivative
Number of Steps
5
4 (or 2 via flow optimization)
3
Overall Yield
~17%
44% - 62%
69% - 73%
Estimated COGs ($/kg)
$467/kg
$281/kg
Lowest (Driven by high batch output)
Key Advantage
First-generation proof of concept
Low-cost commodity starting material
Chromatography-free, green solvents
Major Limitation
High solvent waste, poor atom economy
Exothermic steps require flow chemistry
Requires specialized engineered enzymes
Validated Experimental Methodologies
As application scientists, we recognize that a protocol is only as reliable as its in-process controls. The following methodologies represent the optimized, self-validating systems for both the chemical and biocatalytic approaches.
Protocol A: Continuous-Flow Acetonide Deprotection (Optimized Chemical Route)
Causality: The final deprotection of the acetonide intermediate in the chemical route is highly exothermic when mediated by sulfuric acid. Transitioning this step from batch to continuous flow improves the space-time yield (STY) by 30-fold and ensures precise thermal control, preventing the thermal degradation of the sensitive oxime moiety 5.
Step-by-Step Workflow:
Preparation: Dissolve the protected molnupiravir precursor in a minimal volume of methanol. Prepare a separate feed stream of 5M H₂SO₄.
Flow Setup: Pump both streams through a T-mixer into a perfluoroalkoxy (PFA) coil reactor (internal volume: 10 mL) submerged in a precisely controlled thermal bath at 40°C.
Residence Time: Adjust flow rates to achieve a residence time of exactly 15 minutes.
Self-Validation Control: Monitor the reactor effluent via inline FT-IR, tracking the disappearance of the acetonide C-O-C stretch at ~1050 cm⁻¹.
Quenching & Isolation: Direct the effluent into a stirred vessel containing a buffered aqueous solution (pH 7.5) to immediately neutralize the acid.
Crystallization: Cool the neutralized mixture to 5°C. Filter the resulting white precipitate and wash with MTBE.
Self-Validation Control: Confirm >99% purity via quantitative NMR (qNMR) using an internal standard prior to final formulation.
Protocol B: Biocatalytic Cascade with Phosphate Recycling
Causality: Traditional biocatalytic nucleoside syntheses require a free C5-hydroxyl to form ribose-5-phosphate. By utilizing an engineered ribosyl-1-kinase, this protocol allows the direct use of a 5-esterified sugar. The in situ recycling of inorganic phosphate (Pi) provides the thermodynamic driving force for the cascade, pushing the equilibrium toward the product while preventing salt accumulation that would otherwise necessitate chromatography 4.
Step-by-Step Workflow:
Enzyme Assembly: In a temperature-controlled bioreactor (35°C), combine Ribose 5-isobutyrate (100 mM) and N4-hydroxycytosine (120 mM) in a weakly buffered aqueous system (pH 7.2).
Catalyst Addition: Add catalytic amounts of ATP (1 mM), engineered Ribosyl-1-kinase (1 mg/mL), and engineered Uridine phosphorylase (1 mg/mL).
Cascade Reaction: Stir gently for 24 hours. The kinase phosphorylates the anomeric position, and the phosphorylase couples the nucleobase, releasing Pi back to the kinase.
In-Process Monitoring: Draw aliquots every 4 hours.
Self-Validation Control: Because the intermediates lack strong UV chromophores, analyze conversion using UPLC coupled with Charged Aerosol Detection (CAD). The reaction is deemed complete when the ribose 5-isobutyrate peak area is <2%.
Product Isolation: Heat the mixture to 65°C for 30 minutes to denature the enzymes. Filter to remove the precipitated protein.
Silylation/Purification: Treat the concentrated filtrate with neat hexamethyldisilazane (HMDS).
Causality: HMDS acts as both a mild dehydrating agent for oxime conversion and a silylating agent that facilitates the precipitation and easy removal of residual inorganic salts, yielding chromatography-free API.
Figure 2: Biocatalytic phosphate-recycling cascade utilizing engineered kinase and phosphorylase.
Conclusion
The evolution of Molnupiravir synthesis underscores a critical paradigm shift in pharmaceutical manufacturing. While optimized chemical routes utilizing continuous flow and cheaper starting materials (Cytidine) offer immediate COGs reduction, biocatalytic cascades represent the ultimate endpoint for process intensification. By engineering enzymes to tolerate highly functionalized substrates and recycling key thermodynamic drivers, manufacturers can achieve unprecedented atom economy, eliminate hazardous solvents, and secure robust global supply chains.
References
Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. Source: NIH / ACS Publications.
Divergent sustainability profiles of molnupiravir synthesis routes are governed by solvent use and process design. Source: PNAS.
Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. Source: Gates Open Research.
Efficient Synthesis of Molnupiravir by a Biocatalytic Cascade Involving a Phosphate-Recycling Strategy. Source: Thieme-connect / ACS Central Science.
From Batch to Continuous Flow Synthesis in Enzymatic Process Towards Molnupiravir. Source: NIH.